LY 2033298
Beschreibung
Eigenschaften
IUPAC Name |
3-amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-5-7-9(15)10(11(18)16-6-3-4-6)20-13(7)17-12(19-2)8(5)14/h6H,3-4,15H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEGQKDJTBWFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)OC)C(=O)NC3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468233 | |
| Record name | 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886047-13-8 | |
| Record name | LY-2033298 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0886047138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886047-13-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LY-2033298 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YG6JK4ECM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of LY 2033298
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action for LY 2033298, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). The information presented is collated from preclinical research and aims to provide a detailed technical understanding for professionals in the field of drug discovery and development.
Core Mechanism of Action
This compound functions as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor.[1][2][3] Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand acetylcholine (ACh), this compound binds to a distinct, allosteric site on the M4 receptor.[1][2] This binding event induces a conformational change in the receptor that enhances the binding and/or efficacy of ACh.[1][2]
Radioligand binding studies have demonstrated that this compound potentiates the binding affinity of ACh but not antagonists.[1][2] This indicates a preference for the active state of the M4 mAChR and results in an increased proportion of high-affinity agonist-receptor complexes.[1][2] Consequently, this compound enhances the receptor's response to ACh, leading to a potentiation of downstream signaling pathways.[1]
A key characteristic of this compound is its ability to engender "functional selectivity" or "stimulus bias".[1][2] This means that the extent of modulation by this compound varies depending on the specific signaling pathway being measured.[1][2] For instance, it shows robust allosteric agonism in assays for [35S]GTPγS binding, extracellular regulated kinase 1/2 (ERK1/2) phosphorylation, and glycogen synthase kinase 3β (GSK-3β) phosphorylation, but not for calcium mobilization.[1][4]
In vivo studies have validated the M4 mAChR as the key target of this compound. Its ability to potentiate the effects of the muscarinic agonist oxotremorine in a conditioned avoidance responding model in rodents was significantly reduced in M4 mAChR knockout mice.[1][2]
Quantitative Data
The following tables summarize the quantitative data regarding the pharmacological properties of this compound.
Table 1: Binding Affinity and Cooperativity of this compound at the M4 Receptor
| Parameter | Value | Species/Cell Line | Notes | Reference |
| KB | 200 nM | Human M4 | Allosteric equilibrium dissociation constant. | |
| α | 35 | Human M4 | Cooperativity factor for ACh binding. | |
| Potentiation of ACh potency | 40-fold | Human M4 | ||
| KB (at M2) | 1 µM | Human M2 | ||
| α (at M2) | 3.7 | Human M2 |
Table 2: Functional Selectivity of this compound in Different Signaling Assays
| Assay | Effect of this compound | Cell Line | Notes | Reference |
| [35S]GTPγS Binding | Robust allosteric agonism | Recombinant cells | Measures G-protein activation. | [1] |
| ERK1/2 Phosphorylation | Robust allosteric agonism | Recombinant cells, NG108-15 | Measures activation of the MAPK/ERK pathway. | [1] |
| GSK-3β Phosphorylation | Robust allosteric agonism | Recombinant cells | [1] | |
| Receptor Internalization | Robust allosteric agonism | Recombinant cells | Degree of agonism was reduced in native cells. | [1] |
| Ca2+ Mobilization | No allosteric agonism | Recombinant cells | [4] |
Experimental Protocols
Radioligand Binding Assays:
-
Objective: To determine the effect of this compound on the binding of orthosteric ligands to the M4 mAChR.
-
Methodology:
-
Membranes from cells expressing the M4 mAChR (e.g., CHO cells) were prepared.
-
Membranes were incubated with a radiolabeled orthosteric ligand, such as the agonist [3H]Oxotremorine-M or the antagonist [3H]N-methylscopolamine ([3H]NMS).[5]
-
Increasing concentrations of this compound were added to assess its effect on the binding of the radioligand.
-
For agonist competition assays, membranes were incubated with [3H]NMS and varying concentrations of ACh in the presence or absence of this compound.[5]
-
After incubation, bound and free radioligand were separated by rapid filtration.
-
The amount of bound radioactivity was quantified using liquid scintillation counting.
-
Data were analyzed using appropriate pharmacological models to determine parameters such as KB and α.
-
[35S]GTPγS Binding Assay:
-
Objective: To measure the activation of G-proteins coupled to the M4 mAChR.
-
Methodology:
-
Cell membranes expressing the M4 mAChR were incubated with [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
ACh, with or without this compound, was added to stimulate the receptor.
-
Upon receptor activation, GDP is exchanged for [35S]GTPγS on the Gα subunit.
-
The reaction was terminated, and the amount of [35S]GTPγS bound to the G-proteins was measured by scintillation counting.
-
ERK1/2 Phosphorylation Assay:
-
Objective: To assess the activation of the downstream MAPK/ERK signaling pathway.
-
Methodology:
-
Intact cells (e.g., CHO or NG108-15) expressing the M4 mAChR were treated with ACh in the presence or absence of this compound for a specified time.[6]
-
Cells were then lysed to extract proteins.[6]
-
The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 were determined using specific antibodies, typically via Western blotting or a plate-based immunoassay (e.g., ELISA).
-
The ratio of pERK1/2 to total ERK1/2 was calculated to determine the extent of pathway activation.
-
Conditioned Avoidance Responding (CAR) in Rodents:
-
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of antipsychotic activity.
-
Methodology:
-
Rodents were trained in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to the other side of the box in response to a conditioned stimulus (e.g., a light or tone).
-
Once trained, the animals were treated with vehicle, this compound alone, an M4 agonist (e.g., oxotremorine) alone, or a combination of this compound and the agonist.
-
The number of successful avoidance responses was recorded. A reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
-
To confirm the M4-mediated mechanism, the experiment was repeated in M4 mAChR knockout mice.[1][2]
-
Visualizations
Caption: Allosteric modulation of the M4 mAChR by this compound.
Caption: Functional selectivity of this compound on M4 mAChR signaling.
Caption: Experimental workflow for in vivo validation using CAR.
References
- 1. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY2033298 | AChR | TargetMol [targetmol.com]
- 4. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 5. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of species variability and ‘probe-dependence’ on the detection and in vivo validation of allosteric modulation at the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
LY2033298: A Deep Dive into its M4 Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2033298 has emerged as a significant pharmacological tool and a potential therapeutic agent due to its selective positive allosteric modulation of the M4 muscarinic acetylcholine receptor.[1][2] This technical guide provides a comprehensive overview of the selectivity profile of LY2033298, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. Understanding the nuanced selectivity of this compound is critical for its application in research and its potential development as a novel treatment for neurological and psychiatric disorders, such as schizophrenia.[1][2]
Quantitative Selectivity Profile
The selectivity of LY2033298 for the M4 receptor over other muscarinic subtypes is a defining characteristic. The following tables summarize the binding affinities and functional potentiation data from various studies.
Table 1: Muscarinic Receptor Binding Affinity of LY2033298 [3][4]
| Receptor Subtype | Binding Affinity (KB) |
| M4 | 200 nM |
| M2 | 1 μM |
| M1 | No effect |
| M3 | No effect |
| M5 | No effect |
Table 2: Functional Activity of LY2033298 at Muscarinic Receptors [3][4]
| Receptor Subtype | Allosteric Enhancement (α) | Acetylcholine Potency Increase |
| M4 | 35 | 40-fold |
| M2 | 3.7 | - |
| M1 | No effect | No effect |
| M3 | No effect | No effect |
| M5 | No effect | No effect |
α indicates the degree of allosteric enhancement when both orthosteric and allosteric sites are occupied, derived from the allosteric ternary complex model.[3][4]
Mechanism of Action: Allosteric Modulation
LY2033298 functions as a positive allosteric modulator (PAM), meaning it binds to a site on the M4 receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds.[1][5] This allosteric binding enhances the receptor's response to ACh in two primary ways:
-
Increased Affinity: LY2033298 potentiates the binding affinity of ACh for the M4 receptor.[1]
-
Enhanced Efficacy: It increases the proportion of high-affinity agonist-receptor complexes, leading to a more robust downstream signaling response.[1]
This mechanism allows for a more subtle and potentially safer modulation of receptor activity compared to direct agonists, as the effect of LY2033298 is dependent on the presence of the endogenous agonist.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by LY2033298 and a typical experimental workflow for its characterization.
Caption: M4 receptor signaling pathway modulated by LY2033298.
Caption: Experimental workflow for characterizing LY2033298.
Detailed Experimental Protocols
A thorough understanding of the experimental methods is crucial for interpreting the selectivity data. Below are detailed protocols for key assays used to characterize LY2033298.
Radioligand Binding Assays
These assays are used to determine the binding affinity of LY2033298 to the M4 receptor.
Objective: To determine the equilibrium dissociation constant (KB) of LY2033298 at the human M4 muscarinic receptor.
Materials:
-
Cell membranes from CHO cells stably expressing the human M4 receptor.
-
[3H]-N-methylscopolamine ([3H]NMS) as the radioligand.
-
Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
LY2033298 stock solution in DMSO.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Cell membranes (15 μg) are incubated in a final volume of 0.5 mL of assay buffer.[1]
-
A fixed concentration of [3H]NMS (e.g., 0.2 nM) is added to all tubes.[1]
-
Increasing concentrations of LY2033298 are added to the experimental tubes.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
The mixture is incubated for 3 hours at 37°C to reach equilibrium.[1]
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a KB value using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assays
This functional assay measures the activation of G-proteins following receptor stimulation and is used to quantify the allosteric modulatory effects of LY2033298.
Objective: To determine the potentiation of acetylcholine-stimulated [35S]GTPγS binding by LY2033298 at the human M4 receptor.
Materials:
-
Cell membranes from CHO cells expressing the human M4 receptor.
-
[35S]GTPγS.
-
GDP.
-
Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Acetylcholine (ACh).
-
LY2033298.
Protocol:
-
Cell membranes are pre-incubated with varying concentrations of LY2033298 for 1 hour at 30°C in the assay buffer containing GDP.[1]
-
A concentration-response curve of ACh is then generated in the absence and presence of different fixed concentrations of LY2033298.
-
[35S]GTPγS is added to initiate the binding reaction, and the incubation continues for another 30 minutes at 30°C.[1]
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
The data are fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values for ACh in the presence and absence of LY2033298. The fold-shift in ACh potency is then calculated.
Off-Target Profile
An essential aspect of the selectivity profile is the lack of significant activity at other relevant receptors. Studies have shown that LY2033298 is highly selective for the M4 receptor, with no significant effects observed at a wide range of other G-protein coupled receptors (GPCRs), ion channels, and transporters, underscoring its potential for a favorable side-effect profile.[6]
Conclusion
LY2033298 demonstrates a remarkable selectivity for the M4 muscarinic acetylcholine receptor, acting as a potent positive allosteric modulator. This high degree of selectivity, coupled with its unique mechanism of action, makes it an invaluable tool for dissecting the role of the M4 receptor in physiological and pathological processes. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this promising compound. Further investigation into its in vivo efficacy and safety profile will be crucial in determining its therapeutic potential.
References
- 1. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. LY 2033298 | M4 Receptors | Tocris Bioscience [tocris.com]
- 5. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Antipsychotics: M4 Muscarinic Potentiators as Novel Treatments for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
LY2033298: A Positive Allosteric Modulator of the M4 Muscarinic Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
LY2033298, with the chemical name 3-amino-5-chloro-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxylic acid cyclopropylamide, is a pioneering small molecule that has garnered significant attention in the field of neuropharmacology.[1][2] It functions as a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR).[1][3] This technical guide provides a comprehensive overview of LY2033298, detailing its mechanism of action, pharmacological properties, and the experimental protocols used to characterize its activity. The information presented is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of M4 receptor modulation, particularly in the context of psychiatric and neurological disorders such as schizophrenia.[2][4]
Core Mechanism of Action
LY2033298 exerts its effects by binding to an allosteric site on the M4 mAChR, a location distinct from the orthosteric site where the endogenous agonist acetylcholine (ACh) binds.[1][5] This interaction does not typically activate the receptor on its own but rather enhances the affinity and/or efficacy of orthosteric agonists like ACh.[1][3][6] This modulatory action leads to a potentiation of the cellular response to endogenous cholinergic signaling.
Radioligand binding studies have revealed that LY2033298 preferentially binds to the active state of the M4 mAChR.[1][3] This preference manifests as a significant potentiation in the binding affinity of agonists, such as acetylcholine, while having minimal to no effect on the binding of antagonists like N-methylscopolamine (NMS).[1][2][7] The binding of LY2033298 increases the proportion of high-affinity agonist-receptor complexes, thereby stabilizing the active conformation of the receptor and enhancing downstream signaling.[1][3]
The allosteric nature of LY2033298's interaction is a key feature, offering the potential for greater subtype selectivity compared to orthosteric ligands, which often struggle with discriminating between the highly conserved binding sites of the five muscarinic receptor subtypes.[4][8]
Pharmacological Profile
LY2033298 exhibits a high degree of selectivity for the human M4 mAChR. It shows no significant allosteric effects at hM1, hM3, or hM5 receptors and only a modest effect at the hM2 receptor at higher concentrations.[7]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for LY2033298 from various in vitro studies.
Table 1: Binding Affinity and Cooperativity of LY2033298
| Parameter | Value | Species/Cell Line | Assay | Reference |
| KB | 200 nM | Human M4 | Radioligand Binding | |
| pKB | 5.65 ± 0.07 | Human M4 | Radioligand Binding | |
| α (Binding Cooperativity with ACh) | 35 | Human M4 | Radioligand Binding | |
| Potentiation of ACh Affinity | ~40-fold | Human M4 | Radioligand Binding | |
| Potentiation of ACh Affinity | ~400-fold | Human M4 | Radioligand Binding | |
| Potentiation of ACh pKi | ~14-fold | Human M4 / CHO cells | [3H]-NMS Binding | [9] |
| Potentiation of ACh pKi | ~5-fold | Mouse M4 / CHO cells | [3H]-NMS Binding | [9] |
Table 2: Functional Efficacy and Cooperativity of LY2033298 in Different Signaling Pathways
| Signaling Pathway | Parameter | Value | Species/Cell Line | Reference |
| [35S]GTPγS Binding | αβ (Functional Cooperativity with ACh) | 36 | Human M4 | [1] |
| ERK1/2 Phosphorylation | αβ (Functional Cooperativity with ACh) | 372 | Human M4 | [1] |
| GSK-3β Phosphorylation | αβ (Functional Cooperativity with ACh) | 380 | Human M4 | [1] |
| Receptor Internalization | Allosteric Agonism | Robust | Recombinant Cells | [1] |
| Ca2+ Mobilization | Allosteric Agonism | Not Detected | hM4 Cell Lines | [1][4][7] |
Note: α represents the degree of allosteric enhancement of agonist binding, while αβ represents the functional cooperativity, which is the product of binding (α) and efficacy (β) cooperativity.
Signaling Pathways Modulated by LY2033298
LY2033298 demonstrates functional selectivity, also known as biased agonism, meaning it differentially modulates the M4 receptor's signaling through various downstream pathways.[1][3] This property is of significant interest in drug development as it offers the potential to selectively engage therapeutic pathways while avoiding those that may lead to adverse effects.
The primary signaling cascade initiated by M4 receptor activation is the inhibition of adenylyl cyclase through the Gi/o family of G proteins. LY2033298 enhances ACh-mediated G protein activation, as evidenced by increased [35S]GTPγS binding.[1]
Beyond G protein coupling, LY2033298 potentiates signaling through several other pathways, including:
-
Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Phosphorylation: A key pathway involved in neuronal plasticity and function.[1]
-
Glycogen Synthase Kinase 3β (GSK-3β) Phosphorylation: A crucial enzyme in various cellular processes, including neuronal signaling.[1]
-
Receptor Internalization: A process of receptor regulation.[1]
Interestingly, LY2033298 does not appear to exhibit allosteric agonism in calcium mobilization assays, highlighting its pathway-specific effects.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize LY2033298.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of LY2033298 and its effect on agonist and antagonist binding.
Protocol for [3H]-NMS Competition Binding:
-
Cell Culture and Membrane Preparation:
-
CHO cells stably expressing the human or mouse M4 mAChR are cultured to confluency.
-
Cells are harvested, and crude cell membranes are prepared by homogenization and centrifugation.
-
The final membrane pellet is resuspended in a suitable buffer (e.g., PBS).
-
-
Binding Assay:
-
Membranes are incubated with a fixed concentration of the radiolabeled antagonist [3H]-NMS.
-
Increasing concentrations of acetylcholine (ACh) are added in the absence or presence of a fixed concentration of LY2033298.
-
The reaction is incubated to allow for equilibrium to be reached (e.g., 2 hours).[7]
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).
-
-
Data Analysis:
-
Bound and free radioligand are separated by rapid filtration.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Competition binding curves are generated, and parameters such as pKi for ACh are determined using non-linear regression analysis.
-
Protocol for [3H]-Oxotremorine-M (Oxo-M) Binding Potentiation:
-
Membrane Preparation: As described above.
-
Binding Assay:
-
Membranes are incubated with a fixed concentration of the radiolabeled agonist [3H]-Oxo-M.
-
Increasing concentrations of LY2033298 are added to the incubation mixture.
-
The reaction is incubated to reach equilibrium.
-
-
Data Analysis:
-
The potentiation of [3H]-Oxo-M specific binding by LY2033298 is measured and plotted to determine the EC50 of potentiation.
-
Functional Assays
Functional assays are employed to quantify the cellular response to M4 receptor activation and the modulatory effects of LY2033298.
Protocol for [35S]GTPγS Binding Assay:
This assay measures the activation of G proteins, a proximal event to receptor activation.
-
Membrane Preparation: As described for radioligand binding assays.
-
Assay Procedure:
-
Membranes are pre-incubated with varying concentrations of ACh in the absence or presence of different concentrations of LY2033298.[1]
-
The reaction is initiated by the addition of [35S]GTPγS.
-
The incubation is carried out at 30°C for a defined period (e.g., 30 minutes).[1]
-
The reaction is terminated by rapid filtration.
-
-
Data Analysis:
-
The amount of [35S]GTPγS bound to the G proteins is quantified.
-
Concentration-response curves are generated to determine parameters such as EC50 and Emax.
-
Protocol for ERK1/2 Phosphorylation Assay:
This assay measures a downstream signaling event.
-
Cell Seeding:
-
Cells expressing the M4 receptor are seeded into 96-well plates and grown overnight.[10]
-
-
Stimulation:
-
Lysis and Detection:
-
The reaction is terminated by cell lysis.
-
The level of phosphorylated ERK1/2 is determined using a suitable detection method, such as AlphaScreen or ELISA.
-
-
Data Analysis:
-
Concentration-response curves are generated to quantify the potentiation of ACh-induced ERK1/2 phosphorylation by LY2033298.
-
In Vivo Studies
The preclinical efficacy of LY2033298 has been evaluated in animal models predictive of antipsychotic activity.
Conditioned Avoidance Responding (CAR) Model:
The CAR model is a classic behavioral paradigm used to screen for antipsychotic potential.
-
Animal Training: Rodents are trained to avoid an aversive stimulus (e.g., a mild foot shock) by moving to a different compartment of a shuttle box upon presentation of a conditioned stimulus (e.g., a light or tone).
-
Drug Administration:
-
Animals are administered LY2033298, an orthosteric agonist (e.g., oxotremorine), or a combination of both.
-
The drugs are typically administered intraperitoneally.
-
-
Behavioral Testing:
-
The ability of the animals to avoid the aversive stimulus is assessed.
-
A reduction in avoidance responding without significant motor impairment is indicative of antipsychotic-like activity.
-
Studies have shown that LY2033298 can potentiate the effects of oxotremorine in this model, and this effect is significantly attenuated in M4 mAChR knockout mice, confirming the on-target mechanism of action.[1][3]
Conclusion
LY2033298 stands as a seminal tool compound for the study of M4 muscarinic receptor pharmacology. Its high selectivity and positive allosteric modulatory properties have provided invaluable insights into the therapeutic potential of targeting the M4 receptor for conditions like schizophrenia. The detailed characterization of its binding, functional, and in vivo activities, as outlined in this guide, provides a solid foundation for future research and the development of next-generation M4 PAMs with optimized pharmacological profiles for clinical applications. The functional selectivity exhibited by LY2033298 further underscores the complexity and potential for fine-tuning GPCR signaling to achieve desired therapeutic outcomes.
References
- 1. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 5. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Impact of species variability and ‘probe-dependence’ on the detection and in vivo validation of allosteric modulation at the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Discovery and Synthesis of LY2033298: A Positive Allosteric Modulator of the M4 Muscarinic Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LY2033298, chemically identified as 3-amino-5-chloro-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxylic acid cyclopropylamide, has emerged as a significant research compound due to its selective positive allosteric modulation of the M4 muscarinic acetylcholine receptor.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of LY2033298. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurological and psychiatric disorders, particularly schizophrenia, where M4 receptor modulation is a promising approach.[3][4] This document details the compound's mechanism of action, summarizes key quantitative data from various in vitro assays, and provides detailed experimental protocols. Furthermore, it visualizes the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its scientific foundation.
Introduction: The M4 Receptor and the Promise of Allosteric Modulation
The M4 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) family, is predominantly expressed in the central nervous system, including key brain regions implicated in the pathophysiology of schizophrenia, such as the striatum and hippocampus.[2][5] Activation of the M4 receptor, which couples to Gαi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[2] This modulation of neuronal excitability has been shown to regulate dopamine release, a critical neurotransmitter in psychosis.[3]
Traditional orthosteric ligands that directly target the acetylcholine binding site on muscarinic receptors often suffer from a lack of subtype selectivity, leading to undesirable side effects.[6] Positive allosteric modulators (PAMs) like LY2033298 offer a more refined therapeutic strategy.[4] PAMs bind to a topographically distinct site on the receptor, enhancing the affinity and/or efficacy of the endogenous agonist, acetylcholine.[1][7] This approach provides greater subtype selectivity and maintains the temporal and spatial fidelity of physiological neurotransmission.[6]
Discovery and Synthesis of LY2033298
LY2033298 was identified as a novel, selective positive allosteric modulator of the M4 receptor with potential antipsychotic properties.[1] While a detailed, step-by-step synthesis protocol is not publicly available in a single source, the chemical literature on related thieno[2,3-b]pyridine derivatives allows for the outlining of a plausible synthetic route. The synthesis likely involves a multi-step process culminating in the formation of the core thieno[2,3-b]pyridine scaffold, followed by functional group manipulations to introduce the amino, chloro, methoxy, and cyclopropylamide moieties.
Mechanism of Action and Pharmacological Profile
LY2033298 acts as a positive allosteric modulator and, under certain conditions, an allosteric agonist at the M4 receptor.[1] Its primary mechanism involves potentiating the binding affinity and efficacy of acetylcholine.[1][7] This potentiation leads to a more robust downstream signaling cascade upon receptor activation. Radioligand binding studies have shown that LY2033298 enhances the binding of agonists but not antagonists to the M4 receptor.[6]
Signaling Pathways
Activation of the M4 receptor by acetylcholine, potentiated by LY2033298, initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase through the Gαi subunit, leading to decreased cAMP production.[2] Additionally, M4 receptor activation can modulate other signaling pathways, including the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and glycogen synthase kinase 3β (GSK-3β).[1] LY2033298 has been shown to engender functional selectivity, meaning the extent of modulation can differ depending on the specific signaling pathway being measured.[1][2]
References
- 1. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Muscarinic Receptors to Treat Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. psychiatrist.com [psychiatrist.com]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
LY 2033298: A Technical Overview for Drug Development Professionals
Introduction: LY 2033298 is a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR).[1][2][3] As a PAM, it enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine (ACh), at the M4 receptor.[1][2] This mode of action offers greater subtype selectivity compared to traditional orthosteric ligands, making this compound a valuable research tool and a potential therapeutic agent for psychiatric disorders such as schizophrenia.[1][4][5][6] This document provides a comprehensive overview of its chemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols.
Core Chemical and Physical Properties
This compound, chemically known as 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide, possesses the following key properties:[7]
| Property | Value |
| CAS Number | 886047-13-8[7][8] |
| Molecular Formula | C₁₃H₁₄ClN₃O₂S[5][7] |
| Molecular Weight | 311.79 g/mol [5][7][8] |
| IUPAC Name | 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide |
| Purity | ≥98%[7] |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol.[7] |
| Storage | Store at +4°C.[7] |
Mechanism of Action and Signaling Pathways
This compound functions as a selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor.[1][2][3] It binds to a site on the receptor that is distinct from the orthosteric site where acetylcholine binds.[1][2] This allosteric binding potentiates the effect of acetylcholine by increasing its binding affinity and promoting the receptor's active state.[1][2]
The compound demonstrates functional selectivity, meaning its modulatory effect varies depending on the downstream signaling pathway.[1][2] It robustly enhances G-protein-mediated signaling, including:
-
[³⁵S]GTPγS binding: Indicating an increase in G-protein activation.[1][2]
-
ERK1/2 Phosphorylation: A downstream mitogen-activated protein kinase (MAPK) signaling pathway.[1][2]
-
GSK-3β Phosphorylation: Another key downstream signaling cascade.[1][2]
Notably, this compound shows little to no allosteric agonism for the calcium signaling pathway.[4] This biased signaling profile is a critical area of investigation for developing drugs with improved side-effect profiles.
Caption: M4 receptor signaling pathway modulated by this compound.
Experimental Protocols
The characterization of this compound involves several key in vitro and in situ assays.
Radioligand Binding Assays
These assays are crucial for determining the binding affinity of this compound and its effect on agonist and antagonist binding.
-
Objective: To assess the binding characteristics of this compound at the M4 receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human M4 muscarinic receptor (e.g., CHO-hM4).
-
Agonist Binding Assay: Membranes are incubated with a radiolabeled agonist (e.g., [³H]Oxotremorine-M) in the presence of varying concentrations of this compound.[6]
-
Antagonist Binding Assay: Similar to the agonist assay, but a radiolabeled antagonist (e.g., [³H]N-methylscopolamine, NMS) is used.[5][6]
-
Competition Binding: To determine the effect on acetylcholine affinity, membranes are incubated with a fixed concentration of [³H]NMS and varying concentrations of acetylcholine, with and without this compound.[5]
-
Detection: Bound and free radioligand are separated by rapid filtration, and the radioactivity of the filters is quantified by liquid scintillation counting.
-
[³⁵S]GTPγS Functional Assays
This assay measures G-protein activation, a proximal step in the signaling cascade.
-
Objective: To quantify the potentiation of agonist-induced G-protein activation by this compound.
-
Methodology:
-
Incubation: Cell membranes expressing the M4 receptor are incubated with GDP, the agonist (e.g., acetylcholine), varying concentrations of this compound, and [³⁵S]GTPγS.
-
Reaction: Activated G-proteins exchange GDP for [³⁵S]GTPγS.
-
Termination and Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from the unbound nucleotide.
-
Quantification: The amount of bound [³⁵S]GTPγS is measured using a scintillation counter.
-
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Downstream Signaling Assays (ERK1/2 and GSK-3β Phosphorylation)
These assays measure the modulation of specific intracellular signaling pathways.
-
Objective: To determine the functional selectivity of this compound.
-
Methodology:
-
Cell Culture: Whole cells expressing the M4 receptor are used.
-
Treatment: Cells are treated with an agonist and varying concentrations of this compound for a specified time.
-
Lysis: Cells are lysed to release cellular proteins.
-
Detection: Phosphorylated ERK1/2 and GSK-3β are detected and quantified using methods like ELISA or Western blotting with phospho-specific antibodies.[1]
-
By following these standardized protocols, researchers can effectively characterize the allosteric modulatory properties of compounds like this compound and elucidate their potential for therapeutic development.
References
- 1. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | M4 Receptors | Tocris Bioscience [tocris.com]
- 8. LY2033298 | AChR | TargetMol [targetmol.com]
LY2033298 for Schizophrenia Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of LY2033298, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, for its application in schizophrenia research. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols, and visualizes critical signaling pathways and experimental workflows.
Core Concepts: Mechanism of Action
LY2033298 represents a novel therapeutic strategy for schizophrenia by targeting the M4 muscarinic acetylcholine receptor. Unlike traditional antipsychotics that primarily act on dopamine D2 receptors, LY2033298 functions as a positive allosteric modulator. This means it binds to a site on the M4 receptor that is distinct from the binding site of the endogenous ligand, acetylcholine (ACh).[1] By binding to this allosteric site, LY2033298 enhances the receptor's response to ACh, potentiating its natural signaling cascade.[1]
The therapeutic rationale for targeting the M4 receptor in schizophrenia stems from its role in modulating dopamine neurotransmission in brain regions implicated in the disorder.[2] M4 receptors are highly expressed in the striatum, a key area for dopamine signaling. Activation of M4 receptors can inhibit dopamine release, thereby offering a mechanism to counteract the hyperdopaminergic state believed to underlie the positive symptoms of schizophrenia.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for LY2033298 from various preclinical studies.
Table 1: In Vitro Binding Affinity and Functional Activity of LY2033298
| Parameter | Receptor | Species | Value | Assay | Reference |
| KB (nM) | M4 | Human | 200 | Radioligand Binding ([³H]NMS) | --INVALID-LINK-- |
| M2 | Human | 1000 | Radioligand Binding ([³H]NMS) | --INVALID-LINK-- | |
| M1, M3, M5 | Human | No significant effect | Radioligand Binding ([³H]NMS) | --INVALID-LINK-- | |
| α (cooperativity factor) | M4 | Human | 35 | Functional Assay (ACh potency shift) | --INVALID-LINK-- |
| M2 | Human | 3.7 | Functional Assay (ACh potency shift) | --INVALID-LINK-- | |
| Fold-shift in ACh Potency | M4 | Human | ~40 | Functional Assay | --INVALID-LINK-- |
| EC50 (µM, allosteric agonism) | M4 | Human | ~1 | [³⁵S]GTPγS Binding | --INVALID-LINK-- |
Table 2: In Vivo Efficacy of LY2033298 in Preclinical Models of Schizophrenia
| Model | Species | Drug Administration | Effect | Reference |
| Conditioned Avoidance Response (CAR) | Rat | LY2033298 (30 mg/kg, i.p.) + sub-effective oxotremorine (0.1 mg/kg, i.p.) | Significant reduction in avoidance responses | --INVALID-LINK-- |
| Prepulse Inhibition (PPI) Disruption (Apomorphine-induced) | Rat | LY2033298 + sub-effective oxotremorine | Reversal of apomorphine-induced PPI deficit | --INVALID-LINK-- |
| Amphetamine-induced Hyperlocomotion | Mouse | LY2033298 (10 mg/kg) + sub-effective oxotremorine (0.01 mg/kg) | Significant reversal of hyperlocomotion | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of LY2033298.
Radioligand Binding Assay
This assay is used to determine the binding affinity (KB) of LY2033298 to muscarinic receptors.
-
Cell Lines: CHO cells stably expressing human M1-M5 receptors.
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[1]
-
Procedure:
-
In a 96-well plate, add cell membranes (typically 10-20 µg of protein per well).
-
Add increasing concentrations of unlabeled LY2033298.
-
Add a fixed concentration of [³H]NMS (typically at its Kd value).
-
Incubate the plate at 37°C for 1 hour to reach equilibrium.[3]
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ value (the concentration of LY2033298 that inhibits 50% of specific [³H]NMS binding) is determined by non-linear regression analysis.
-
The Ki (or KB) value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the M4 receptor, providing an indication of the agonist or positive allosteric modulator activity of a compound.
-
Cell Lines and Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4.[1]
-
Reagents:
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (to maintain G proteins in their inactive state).
-
-
Procedure:
-
Pre-incubate cell membranes (10-20 µg protein) with increasing concentrations of LY2033298 and a fixed, sub-maximal concentration of acetylcholine (ACh) in the assay buffer for 60 minutes at 30°C.[1]
-
Initiate the reaction by adding [³⁵S]GTPγS (typically 0.1-0.3 nM).
-
Incubate for an additional 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Basal binding is measured in the absence of any agonist.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The data are analyzed using non-linear regression to determine the EC₅₀ (concentration of LY2033298 that produces 50% of the maximal response) and Eₘₐₓ (maximal stimulation).
-
Conditioned Avoidance Response (CAR) in Rats
This in vivo behavioral assay is a classic predictive model for antipsychotic efficacy.
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), typically a light or a tone, is presented, followed by an unconditioned stimulus (US), the foot shock.
-
Procedure:
-
Acquisition Training: Rats are trained to associate the CS with the US. A trial consists of the presentation of the CS for a set duration (e.g., 10 seconds), followed by the US (e.g., 0.5 mA foot shock) for another duration (e.g., 20 seconds). If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial is terminated. If the rat moves during the US, it is an escape response.
-
Drug Testing: Once the rats have reached a stable baseline of avoidance responding (e.g., >80% avoidance), drug testing begins.
-
Drug Administration: LY2033298 (e.g., 30 mg/kg) and a sub-effective dose of an orthosteric agonist like oxotremorine (e.g., 0.1 mg/kg) are administered intraperitoneally (i.p.) a specific time (e.g., 30-60 minutes) before the test session.[4]
-
The number of avoidance responses, escape responses, and escape failures are recorded.
-
-
Data Analysis: A significant reduction in the number of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A growing understanding of the role of muscarinic receptors in the molecular pathology and treatment of schizophrenia [frontiersin.org]
- 3. Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of LY2033298 in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo efficacy of LY2033298, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, in preclinical models of psychosis. LY2033298 represents a novel approach to treating schizophrenia and other psychotic disorders by selectively enhancing the physiological signaling of acetylcholine in brain regions implicated in these conditions.[1][2] This document summarizes key quantitative data from pivotal preclinical studies, details the experimental protocols employed, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
LY2033298 is a selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR).[1] Unlike direct agonists, LY2033298 binds to a distinct allosteric site on the M4 receptor, which increases the receptor's affinity for the endogenous neurotransmitter, acetylcholine (ACh).[1][3] This potentiation of ACh signaling leads to a more physiological modulation of dopamine release in key brain circuits, such as the striatum and prefrontal cortex, which are known to be dysregulated in psychosis.[2][4] The antipsychotic-like effects of LY2033298 are significantly diminished in M4 receptor knockout mice, confirming its on-target mechanism of action.[1]
M4 Receptor Signaling Pathway Modulation by LY2033298
The following diagram illustrates the mechanism of action of LY2033298 at the M4 muscarinic receptor.
References
- 1. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
LY2033298: A Technical Guide to its Modulation of Dopaminergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2033298 is a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR) that has demonstrated potential as a novel therapeutic for schizophrenia and other neuropsychiatric disorders.[1][2] Its mechanism of action, centered on the potentiation of the endogenous agonist acetylcholine (ACh), offers a distinct advantage over traditional antipsychotics that directly target dopamine receptors.[2] This technical guide provides a comprehensive overview of LY2033298, with a specific focus on its indirect but significant effects on dopaminergic pathways. The document details the core pharmacology of LY2033298, summarizing key quantitative data from in vitro and in vivo studies. Furthermore, it outlines the experimental protocols for the pivotal assays used to characterize this compound and visualizes the associated signaling pathways and experimental workflows through detailed diagrams.
Core Pharmacology and Mechanism of Action
LY2033298 functions as a positive allosteric modulator, binding to a site on the M4 receptor that is distinct from the orthosteric binding site for acetylcholine.[1][3] This allosteric binding enhances the affinity and/or efficacy of the endogenous agonist, ACh.[1] This potentiation of M4 receptor activity is believed to be the primary mechanism underlying its therapeutic effects. The M4 receptor is highly expressed in brain regions implicated in the pathophysiology of schizophrenia, including the striatum, where it is co-localized with dopamine D1 receptors on medium spiny neurons.[4] By enhancing M4 receptor signaling, LY2033298 can modulate the activity of these neurons, thereby indirectly influencing the dopaminergic system.
In Vitro Pharmacology
A series of in vitro assays have been employed to characterize the pharmacological profile of LY2033298 at the M4 receptor. These studies have consistently demonstrated its selectivity and potentiation effects.
Table 1: In Vitro Pharmacological Data for LY2033298
| Assay Type | Receptor/Cell Line | Parameter | Value | Reference |
| Radioligand Binding | Human M4 mAChR | pKb | 5.34 | [1] |
| Radioligand Binding | Mouse M4 mAChR | pKb | 5.54 ± 0.57 | [1] |
| [35S]GTPγS Binding | Human M4 mAChR | pEC50 (ACh) | 6.4 ± 0.1 | [1] |
| [35S]GTPγS Binding | Human M4 mAChR | pEC50 (ACh + 10µM LY2033298) | 7.8 ± 0.1 | [1] |
| ERK1/2 Phosphorylation | Human M4 mAChR | pEC50 (ACh) | 7.1 ± 0.1 | [1] |
| ERK1/2 Phosphorylation | Human M4 mAChR | pEC50 (ACh + 10µM LY2033298) | 8.3 ± 0.1 | [1] |
| Calcium Mobilization | Human M4 mAChR | pEC50 (ACh) | 6.9 ± 0.1 | [1] |
| Calcium Mobilization | Human M4 mAChR | pEC50 (ACh + 10µM LY2033298) | 8.4 ± 0.1 | [1] |
In Vivo Efficacy in Preclinical Models
LY2033298 has demonstrated efficacy in rodent models that are predictive of antipsychotic activity. These studies often involve co-administration with a sub-threshold dose of an orthosteric muscarinic agonist like oxotremorine, due to the compound's lower potency at rodent M4 receptors compared to human receptors.
Table 2: In Vivo Preclinical Efficacy of LY2033298
| Animal Model | Species | Treatment | Effect | Reference |
| Conditioned Avoidance Responding | Rat | LY2033298 (30 mg/kg) + Oxotremorine (0.1 mg/kg) | Significant reduction in avoidance responses | [1] |
| Prepulse Inhibition (Apomorphine-induced deficit) | Rat | LY2033298 + Oxotremorine | Reversal of apomorphine-induced PPI deficit | [4] |
| Microdialysis (Prefrontal Cortex) | Rat | LY2033298 + Oxotremorine | Modulation of dopamine release | [4] |
Effects on Dopaminergic Pathways
The antipsychotic effects of LY2033298 are hypothesized to be mediated, at least in part, by its ability to modulate hyperactive dopaminergic states, a key feature of psychosis. Activation of M4 receptors, which are strategically located on striatal neurons that also express dopamine D1 receptors, can lead to a reduction in dopamine release.
Signaling Pathway of LY2033298 at the M4 Receptor
The binding of LY2033298 to the M4 receptor potentiates the downstream signaling cascades initiated by acetylcholine. This includes the inhibition of adenylyl cyclase and the modulation of various kinase pathways.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the characterization of LY2033298.
Radioligand Binding Assay
This assay is used to determine the binding affinity of LY2033298 to the M4 receptor.
-
Cell Culture and Membrane Preparation:
-
CHO-K1 cells stably expressing the human or mouse M4 mAChR are cultured in appropriate media.
-
Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA).
-
-
Binding Assay:
-
Membranes (10-20 µg of protein) are incubated in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
A constant concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) is used.
-
Increasing concentrations of unlabeled LY2033298 are added to compete for binding.
-
For cooperativity studies, a constant concentration of LY2033298 is co-incubated with increasing concentrations of unlabeled acetylcholine.
-
Incubation is carried out at 37°C for a specified time (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
Radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine the Ki or pKb values.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation.
-
Membrane Preparation:
-
Membranes from cells expressing the M4 receptor are prepared as described for the radioligand binding assay.
-
-
Assay Protocol:
-
Membranes (5-10 µg of protein) are pre-incubated with GDP (e.g., 10 µM) in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Test compounds (e.g., acetylcholine with or without LY2033298) are added and incubated for a short period (e.g., 15 minutes) at 30°C.
-
The reaction is initiated by the addition of [35S]GTPγS (e.g., 0.1 nM).
-
Incubation continues for a defined time (e.g., 30-60 minutes) at 30°C.
-
The reaction is terminated by rapid filtration.
-
Radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Basal binding is determined in the absence of any agonist.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Data are normalized to the maximal response of a full agonist and analyzed to determine EC50 and Emax values.
-
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAP kinase signaling pathway downstream of M4 receptor activation.
-
Cell Culture:
-
Cells expressing the M4 receptor are seeded in 96-well plates and grown to near confluence.
-
Cells are serum-starved for a period (e.g., 4-6 hours) before the experiment to reduce basal ERK1/2 phosphorylation.
-
-
Assay Protocol:
-
Cells are pre-incubated with LY2033298 for a short duration (e.g., 15 minutes).
-
Acetylcholine is then added, and cells are incubated for a brief period (e.g., 5-10 minutes) at 37°C.
-
The stimulation is terminated by aspirating the medium and adding lysis buffer.
-
-
Detection:
-
The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 in the cell lysates are determined using a quantitative method such as ELISA, Western blotting, or a bead-based immunoassay (e.g., AlphaScreen).
-
-
Data Analysis:
-
The ratio of pERK1/2 to total ERK1/2 is calculated.
-
Data are normalized to the response of a control agonist and analyzed to determine EC50 values.
-
Conditioned Avoidance Responding (CAR)
This in vivo behavioral assay is a classic screen for antipsychotic drugs.
-
Apparatus:
-
A shuttle box with two compartments separated by a gate. The floor of each compartment is a grid that can deliver a mild electric shock.
-
-
Training:
-
Rats or mice are trained to associate a conditioned stimulus (CS), such as a light or a tone, with an unconditioned stimulus (US), a mild foot shock.
-
The animal learns to avoid the shock by moving to the other compartment of the shuttle box upon presentation of the CS (an avoidance response). Failure to move results in the foot shock, and moving during the shock is an escape response.
-
-
Testing:
-
Once the animals are trained to a stable level of performance (e.g., >80% avoidance), they are treated with the test compounds.
-
LY2033298 is typically administered orally, followed by a subcutaneous injection of a sub-threshold dose of oxotremorine.
-
The number of avoidance responses, escape responses, and escape failures are recorded.
-
-
Data Analysis:
-
A significant reduction in the number of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
-
Conclusion
LY2033298 represents a promising step forward in the development of novel antipsychotic agents. Its unique mechanism of action as a positive allosteric modulator of the M4 muscarinic receptor allows for a more nuanced modulation of neurotransmitter systems compared to direct receptor antagonists. The ability of LY2033298 to indirectly regulate dopaminergic pathways highlights the intricate interplay between the cholinergic and dopaminergic systems in the central nervous system. Further research into the precise molecular interactions and downstream signaling effects of LY2033298 and similar compounds will be crucial for the development of more effective and better-tolerated treatments for schizophrenia and related disorders. This technical guide provides a foundational understanding of the key pharmacological properties and experimental evaluation of LY2033298, serving as a valuable resource for professionals in the field of neuroscience and drug discovery.
References
- 1. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
The Structural-Activity Relationship of LY2033298: A Deep Dive into M4 Receptor Allosteric Modulation
For Researchers, Scientists, and Drug Development Professionals
LY2033298 has emerged as a significant tool in the study of neuropsychiatric disorders, primarily through its selective positive allosteric modulation of the M4 muscarinic acetylcholine receptor (mAChR).[1][2] This document provides a comprehensive technical overview of the structural-activity relationship (SAR) of LY2033298, detailing its mechanism of action, the impact of structural modifications on its activity, and the experimental protocols used in its characterization.
Core Mechanism of Action: A Positive Allosteric Modulator
LY2033298 functions as a positive allosteric modulator (PAM) of the M4 mAChR.[3][4] Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand acetylcholine (ACh), LY2033298 binds to a distinct, allosteric site.[3][4] This binding event induces a conformational change in the receptor that enhances the binding affinity and/or efficacy of ACh.[3][4] This allosteric mechanism confers a high degree of subtype selectivity for the M4 receptor, a significant advantage given the highly conserved nature of the orthosteric binding site across all five muscarinic receptor subtypes.[5][6]
The key characteristics of LY2033298's allosteric modulation include:
-
Selectivity for M4: It demonstrates significant potentiation of ACh activity at the M4 receptor with minimal to no effect on M1, M3, and M5 receptors, and only a modest effect at the M2 receptor.[7]
-
Probe Dependence: The modulatory effect of LY2033298 is "probe-dependent," meaning it selectively enhances the action of agonists but has little to no effect on the binding of antagonists like N-methylscopolamine (NMS).[6][8]
-
Saturable Enhancement: The potentiation of ACh potency by LY2033298 is saturable, a direct result of the cooperative interaction between the allosteric and orthosteric binding sites.[6]
-
Signal Transduction Pathway Independence: The modulatory effects of LY2033298 have been observed across multiple downstream signaling pathways, including [35S]GTPγS binding and calcium mobilization assays.[6]
Structural-Activity Relationship of the Thienopyridine Scaffold
Systematic SAR studies on the thienopyridine core of LY2033298 have revealed key structural features that govern its potency, selectivity, and pharmacokinetic properties.[5][9] These studies have explored modifications at various positions of the thienopyridine ring system.
A systematic SAR study investigated various linkage points, halogen replacements to explore size and electronic effects, and different substitution combinations on the thienopyridine scaffold of LY2033298.[5][9][10] The findings suggest that the thienopyridine core can tolerate minor structural alterations to its pyridine ring.[10] However, substitutions with larger and more lipophilic groups tend to have a greater impact on the compound's pharmacological profile.[10]
Quantitative Data Summary
The following tables summarize the quantitative data for LY2033298 and its analogs from various pharmacological assays.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| LY2033298 | hM4 | Functional Assay | KB | 200 nM | [7] |
| α | 35 | [7] | |||
| hM2 | Functional Assay | KB | 1 µM | [7] | |
| α | 3.7 | [7] | |||
| hM1, hM3, hM5 | Functional Assay | - | No effect | [7] |
-
KB: Equilibrium dissociation constant of the allosteric modulator.
-
α: Cooperativity factor, representing the fold-shift in agonist affinity when the modulator is bound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of LY2033298 are provided below.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of ligands to the receptor.
[3H]NMS (Antagonist) Binding:
-
Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtype are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of the radiolabeled antagonist [3H]NMS and varying concentrations of the test compound (e.g., LY2033298).
-
Equilibration: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine). Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined by non-linear regression analysis.
[3H]Oxotremorine-M (Agonist) Binding:
The protocol is similar to antagonist binding, with the substitution of the radiolabeled agonist [3H]Oxotremorine-M. These assays are often performed in the presence and absence of the allosteric modulator to assess its effect on agonist binding affinity.[6]
Functional Assays
These assays measure the functional response of the cell upon receptor activation.
[35S]GTPγS Binding Assay:
This assay measures the activation of G-proteins, an early event in the signal transduction cascade.
-
Membrane Incubation: Receptor-expressing membranes are incubated with the test compound (agonist and/or allosteric modulator).
-
G-protein Activation: GDP is added to the reaction mixture.
-
[35S]GTPγS Addition: The non-hydrolyzable GTP analog, [35S]GTPγS, is added to the mixture. Upon G-protein activation, GDP is exchanged for [35S]GTPγS.
-
Separation and Quantification: The reaction is terminated, and bound [35S]GTPγS is separated from free [35S]GTPγS and quantified.
-
Data Analysis: The amount of [35S]GTPγS binding is proportional to the level of G-protein activation. EC50 values are determined from concentration-response curves.
Intracellular Calcium Mobilization Assay:
This assay is used for Gq-coupled receptors or engineered cell lines where G-protein activation leads to an increase in intracellular calcium.
-
Cell Loading: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The test compound (agonist and/or allosteric modulator) is added to the cells.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the dye using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).
-
Data Analysis: The increase in fluorescence corresponds to the level of receptor activation. EC50 values are determined from concentration-response curves.
In Vivo Studies
The in vivo efficacy of LY2033298 has been evaluated in preclinical animal models predictive of antipsychotic activity.[6] A commonly used model is the conditioned avoidance response (CAR) model in rodents. In these studies, LY2033298, when co-administered with a sub-threshold dose of an orthosteric agonist like oxotremorine, has been shown to produce effects indicative of antipsychotic potential.[11]
Conclusion
LY2033298 stands as a pivotal molecule in the exploration of M4 receptor pharmacology. Its characterization as a highly selective M4 PAM has not only provided a valuable tool for dissecting the role of this receptor in the central nervous system but has also paved the way for the development of a new class of potential therapeutics for psychiatric disorders. The SAR of the thienopyridine scaffold continues to be an area of active research, with the goal of optimizing potency, selectivity, and drug-like properties for future clinical candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY2033298 | AChR | TargetMol [targetmol.com]
- 3. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. LY 2033298 | M4 Receptors | Tocris Bioscience [tocris.com]
- 8. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Functional Selectivity of LY2033298 at the M4 Muscarinic Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the functional selectivity of LY2033298, a novel positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4R). LY2033298 has garnered significant interest for its potential as a novel therapeutic agent for schizophrenia and other neuropsychiatric disorders.[1][2] A key feature of this molecule is its ability to engender functional selectivity, meaning it differentially modulates the various signaling pathways coupled to the M4 receptor.[1][2] This document details the quantitative pharmacology, experimental protocols for key assays, and visual representations of the signaling and experimental workflows.
Core Concept: Functional Selectivity
LY2033298 is both an allosteric agonist and a positive allosteric modulator of the M4 receptor.[3][4] As an allosteric agonist, it can directly activate the receptor in the absence of the endogenous ligand, acetylcholine (ACh). As a PAM, it enhances the affinity and/or efficacy of ACh.[1] Critically, the extent of both its direct agonism and its potentiation of ACh varies depending on the specific downstream signaling pathway being measured.[1][2] This "stimulus-bias" is a hallmark of its functional selectivity and has significant implications for its therapeutic application.
Data Presentation: Quantitative Pharmacology of LY2033298
The following tables summarize the quantitative data on the allosteric agonism and potentiation effects of LY2033298 across multiple M4 receptor-mediated signaling pathways, as determined in Chinese Hamster Ovary (CHO) cells stably expressing the human M4 receptor. The data are primarily derived from the pivotal study by Leach et al. (2010).[1]
Table 1: Allosteric Agonism of LY2033298 at the Human M4 Receptor
This table presents the potency (pEC50) and efficacy (Emax) of LY2033298 when acting alone on various signaling pathways. Efficacy is expressed relative to the maximal response of a full concentration of acetylcholine.
| Signaling Pathway | Parameter | Value (Mean ± SEM) |
| [³⁵S]GTPγS Binding | pEC₅₀ | 5.8 ± 0.1 |
| Eₘₐₓ (% ACh) | 68 ± 4 | |
| ERK1/2 Phosphorylation | pEC₅₀ | 6.2 ± 0.1 |
| Eₘₐₓ (% ACh) | 88 ± 4 | |
| GSK-3β Phosphorylation | pEC₅₀ | 6.1 ± 0.1 |
| Eₘₐₓ (% ACh) | 79 ± 6 | |
| Receptor Internalization | pEC₅₀ | 6.0 ± 0.1 |
| Eₘₐₓ (% ACh) | 71 ± 6 | |
| Ca²⁺ Mobilization | pEC₅₀ | No agonist activity |
| Eₘₐₓ (% ACh) | No agonist activity |
Data sourced from Leach et al., 2010.[1]
Table 2: Allosteric Potentiation of Acetylcholine (ACh) by LY2033298 at the Human M4 Receptor
This table details the parameters of LY2033298 as a positive allosteric modulator in the presence of acetylcholine. It includes its affinity for the allosteric site (pKB), its intrinsic allosteric agonism (Log τB), and the cooperativity between LY2033298 and ACh (Log(αβ)). A higher Log(αβ) value indicates greater potentiation of ACh signaling.
| Signaling Pathway | pKₑ (Affinity) | Log τₑ (Agonism) | Log(αβ) (Cooperativity) |
| [³⁵S]GTPγS Binding | 5.6 ± 0.1 | 0.9 ± 0.1 | 1.56 ± 0.08 |
| ERK1/2 Phosphorylation | 5.6 ± 0.1 | 1.7 ± 0.1 | 2.57 ± 0.06 |
| GSK-3β Phosphorylation | 5.6 ± 0.1 | 1.3 ± 0.1 | 2.58 ± 0.07 |
| Receptor Internalization | 5.6 ± 0.1 | 1.0 ± 0.1 | 1.83 ± 0.09 |
| Ca²⁺ Mobilization | 5.6 ± 0.1 | N/A (No Agonism) | 2.47 ± 0.09 |
Data sourced from Leach et al., 2010. The pKB value was fixed based on radioligand binding assays to allow for the convergence of the operational model fit.[1]
The data clearly demonstrate that LY2033298 exhibits the strongest potentiation (highest Log(αβ) values) on the ERK1/2 and GSK-3β phosphorylation pathways, and on Ca²⁺ mobilization, while showing more moderate potentiation of [³⁵S]GTPγS binding and receptor internalization.[1] This pathway-selective profile is the essence of its functional selectivity.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows associated with the study of LY2033298.
References
- 1. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of species variability and ‘probe-dependence’ on the detection and in vivo validation of allosteric modulation at the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of species variability and 'probe-dependence' on the detection and in vivo validation of allosteric modulation at the M4 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of LY2033298
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of LY2033298, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 mAChR). LY2033298 has demonstrated potential as an antipsychotic agent by potentiating the effects of the endogenous agonist acetylcholine (ACh).[1][2] The following protocols are based on established methodologies for assessing the binding, functional activity, and signaling pathways of this compound.
Mechanism of Action
LY2033298 acts as a positive allosteric modulator, binding to a site on the M4 mAChR that is distinct from the orthosteric site where acetylcholine (ACh) binds.[1][2] This allosteric binding increases the affinity and/or efficacy of ACh for the receptor.[1] LY2033298 has been shown to potentiate ACh-mediated signaling through various downstream pathways, including G-protein activation and phosphorylation of kinases like ERK1/2 and GSK-3β.[1][2][3] Notably, the modulatory effects of LY2033298 can vary depending on the specific signaling pathway, a phenomenon known as functional selectivity or biased modulation.[1][3]
Data Presentation
Table 1: Radioligand Binding Parameters for LY2033298 at the Human M4 mAChR
| Parameter | Value | Assay Conditions | Reference |
| pKB (Affinity) | 5.65 ± 0.07 | [³H]-N-methylscopolamine ([³H]-NMS) binding assay | [4] |
| α (Binding Cooperativity with ACh) | ~400-fold increase in ACh affinity | [³H]-NMS binding assay | [4] |
| KB (Apparent Affinity) | 870 ± 310 nM | Functional assay (calcium mobilization) with simple allosteric ternary complex model | [5] |
| α (Cooperativity with ACh) | 28 ± 7 | Functional assay (calcium mobilization) with simple allosteric ternary complex model | [5] |
Table 2: Functional Activity of LY2033298 in Various In Vitro Assays
| Assay | Effect of LY2033298 | Cell System | Reference |
| [³⁵S]GTPγS Binding | Allosteric agonism and potentiation of ACh | Recombinant cells | [1][2] |
| ERK1/2 Phosphorylation | Robust potentiation of ACh-mediated phosphorylation | CHO cells expressing human or mouse M4 mAChRs | [1][6] |
| GSK-3β Phosphorylation | Allosteric agonism | Recombinant cells | [1][2] |
| Receptor Internalization | Allosteric agonism | Recombinant cells | [1][2] |
| Calcium Mobilization | Potentiation of ACh response | Recombinant cell lines | [5][7] |
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of LY2033298 to the M4 mAChR and its cooperativity with orthosteric ligands like acetylcholine.
Materials:
-
Cell membranes from CHO cells stably expressing human M4 mAChRs.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radiolabeled antagonist.
-
Acetylcholine (ACh).
-
LY2033298.
-
Binding buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[6]
-
Gpp(NH)p (100 µM) for competition binding assays.[6]
-
Atropine (10 µM) for determining non-specific binding.[6]
-
Glass fiber filters (GF/B).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare cell membranes (15 µg per assay point for human M4 mAChR).[6]
-
For competition binding, incubate membranes with a fixed concentration of [³H]-NMS (e.g., 0.2 nM) and varying concentrations of ACh in the absence or presence of a fixed concentration of LY2033298 (e.g., 10 µM).[6]
-
Incubations are performed in binding buffer containing 100 µM Gpp(NH)p.[6]
-
Incubate for 180 minutes at 37°C.[6]
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold 0.9% NaCl.[6]
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of 10 µM atropine.[6]
[³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation upon receptor stimulation.
Materials:
-
Cell membranes from cells expressing M4 mAChRs (15 µg for human, 50 µg for mouse).[6]
-
[³⁵S]GTPγS (e.g., 0.1 nM).[6]
-
GDP (1 µM).[6]
-
Acetylcholine (ACh).
-
LY2033298.
-
Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[6]
-
Glass fiber filters (GF/B).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Equilibrate cell membranes with ligands (ACh and/or LY2033298) in assay buffer containing 1 µM GDP for 75 minutes at 30°C.[6]
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.[6]
-
Incubate for 30 minutes at 30°C.[6]
-
Terminate the reaction by rapid filtration through GF/B filters.[6]
-
Wash the filters three times with ice-cold 0.9% NaCl.[6]
-
Dry the filters, add scintillation fluid, and quantify radioactivity by liquid scintillation counting.[6]
ERK1/2 Phosphorylation Assay
This cell-based assay measures the phosphorylation of Extracellular signal-Regulated Kinase 1/2, a downstream signaling event following M4 mAChR activation.
Materials:
-
CHO cells stably expressing human or mouse M4 mAChRs.
-
96-well transparent plates.
-
Serum-free media.
-
Phosphate-buffered saline (PBS).
-
Acetylcholine (ACh).
-
LY2033298.
-
Assay kits for detecting phosphorylated ERK1/2 (e.g., AlphaScreen or ELISA-based).
Procedure:
-
Seed cells (40,000 cells per well) into 96-well plates and grow overnight.[6]
-
Wash cells twice with PBS and then incubate in serum-free media for at least 4 hours at 37°C to reduce basal phosphorylation levels.[6]
-
To study the potentiating effect of LY2033298, pre-incubate the cells with LY2033298 for 1 minute before adding ACh.[1]
-
Stimulate the cells with agonist (ACh) for a predetermined optimal time (e.g., 8 minutes).[6]
-
Lyse the cells and measure the levels of phosphorylated ERK1/2 according to the manufacturer's instructions of the chosen detection kit.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation, typically in cells co-expressing a chimeric G-protein (e.g., Gqi5) to couple the Gi-linked M4 receptor to calcium signaling.
Materials:
-
CHO cells stably co-expressing the M4 mAChR and a chimeric G-protein (e.g., Gqi5).[7]
-
Calcium indicator dye (e.g., Fluo-4 AM).[7]
-
Pluronic acid F-127.[7]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid, pH 7.4).[7]
-
Acetylcholine (ACh).
-
LY2033298.
-
A fluorescence plate reader capable of kinetic reads (e.g., FLEXstation).[7]
Procedure:
-
Plate cells in a 96-well plate and incubate overnight.[7]
-
Load cells with a calcium indicator dye (e.g., 2 µM Fluo-4 AM with 10% Pluronic acid F-127) for 45 minutes at 37°C.[7]
-
Pre-incubate the cells with LY2033298 or vehicle for 1.5 minutes.[7]
-
Add a submaximal concentration (EC₂₀) or a full dose-response curve of ACh.[7]
-
Measure the fluorescence signal kinetically for approximately 50 seconds to capture the calcium transient.[7]
-
Normalize the signal amplitude to baseline and express it as a percentage of the maximal response to ACh.[7]
Visualizations
Caption: Signaling pathway of the M4 mAChR modulated by LY2033298.
Caption: General experimental workflow for in vitro characterization of LY2033298.
References
- 1. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 4. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of species variability and ‘probe-dependence’ on the detection and in vivo validation of allosteric modulation at the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for LY2033298 Radioligand Binding Assay
These application notes provide a detailed protocol for conducting a radioligand binding assay to characterize the interaction of LY2033298, a selective positive allosteric modulator (PAM), with the M₄ muscarinic acetylcholine receptor (mAChR). This document is intended for researchers, scientists, and drug development professionals.
Introduction
LY2033298 acts as a positive allosteric modulator of the M₄ muscarinic acetylcholine receptor.[1] It enhances the binding affinity and efficacy of the endogenous agonist, acetylcholine (ACh), at this receptor subtype.[1][2][3] Radioligand binding assays are fundamental in characterizing the affinity of LY2033298 for the M₄ receptor and quantifying its modulatory effects on agonist binding. These assays typically involve the use of a radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS) or [³H]quinuclidinyl benzilate ([³H]QNB), to label the receptor population.[2] The effect of LY2033298 is then assessed by its ability to modulate the binding of these radioligands in the presence of an agonist.
Data Presentation
The following table summarizes the key quantitative data for LY2033298's interaction with the M₄ receptor.
| Parameter | Value | Receptor Subtype | Notes |
| KB | 200 nM | Human M₄ | Functional affinity as a positive allosteric modulator. |
| α | 35 | Human M₄ | Degree of allosteric enhancement when both orthosteric and allosteric sites are occupied. |
| Effect on ACh Potency | 40-fold increase | Human M₄ | LY2033298 significantly increases the potency of acetylcholine. |
| Selectivity | No effect at hM₁, hM₃, hM₅; Small effect at hM₂ (KB = 1 µM, α = 3.7) | Human Muscarinic Receptors | Demonstrates selectivity for the M₄ receptor subtype. |
Experimental Protocols
This section details the methodologies for performing radioligand binding assays with LY2033298. The protocol is based on competitive binding principles where the unlabeled compound (LY2033298 in conjunction with an agonist) competes with a fixed concentration of a radiolabeled ligand for binding to the receptor.[4][5][6]
Materials and Reagents
-
Cell Membranes: CHO or HEK293 cells stably expressing the human M₄ muscarinic acetylcholine receptor.
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS) or [³H]quinuclidinyl benzilate ([³H]QNB).
-
Unlabeled Ligands: LY2033298, Acetylcholine (ACh), Atropine (for non-specific binding determination).
-
Binding Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[2]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Experimental Workflow Diagram
Caption: Experimental workflow for the LY2033298 radioligand binding assay.
Step-by-Step Protocol
-
Membrane Preparation:
-
Culture CHO or HEK293 cells expressing the M₄ receptor to confluence.
-
Harvest the cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format with a final volume of 250-500 µL.
-
Prepare serial dilutions of the competing ligands (ACh in the presence of a fixed concentration of LY2033298).
-
Set up triplicate wells for each condition:
-
Total Binding: Contains cell membranes, radioligand, and binding buffer.
-
Non-specific Binding (NSB): Contains cell membranes, radioligand, and a high concentration of a competing antagonist (e.g., 10 µM atropine).
-
Competitive Binding: Contains cell membranes, radioligand, and varying concentrations of the test compounds (ACh + LY2033298).
-
-
-
Incubation:
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Radioactivity Counting:
-
Dry the filters.
-
Place the dried filters into scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competing ligand.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Signaling Pathway
LY2033298 is a positive allosteric modulator, meaning it binds to a site on the M₄ receptor that is distinct from the binding site of the endogenous agonist, acetylcholine.[1][2] This binding event increases the affinity of acetylcholine for the receptor and enhances its signaling efficacy. The M₄ receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gᵢ/₀ proteins. Upon activation, the G-protein dissociates, and the α and βγ subunits mediate downstream signaling, typically leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Signaling pathway of the M₄ receptor modulated by LY2033298.
References
- 1. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols for GTPγS Binding Assay with LY2033298
For Researchers, Scientists, and Drug Development Professionals
Introduction
The GTPγS binding assay is a widely utilized functional assay in pharmacology to study the activation of G protein-coupled receptors (GPCRs).[1][2] This method directly measures the initial step in the G protein activation cycle: the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit following agonist-induced conformational changes in the receptor.[1] The assay employs a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits.[1][2] The accumulation of [³⁵S]GTPγS is proportional to the extent of receptor activation, allowing for the quantification of agonist potency and efficacy.[1]
LY2033298 is a positive allosteric modulator (PAM) of the muscarinic acetylcholine M4 receptor.[3] As a PAM, LY2033298 binds to a site on the M4 receptor distinct from the orthosteric site for the endogenous agonist, acetylcholine (ACh). This binding potentiates the affinity and/or efficacy of ACh, leading to an enhanced receptor response.[3] The GTPγS binding assay is a powerful tool to characterize the allosteric agonism of LY2033298 and its potentiation of the ACh-mediated M4 receptor activation.[3]
These application notes provide a detailed protocol for conducting a [³⁵S]GTPγS binding assay to evaluate the activity of LY2033298 on the human M4 muscarinic receptor, typically expressed in a recombinant cell line such as Chinese Hamster Ovary (CHO) cells.
M4 Receptor Signaling and GTPγS Assay Principle
The following diagram illustrates the activation of the M4 muscarinic receptor, a Gi/o-coupled GPCR, and the principle of the GTPγS binding assay.
Quantitative Data Summary for LY2033298
The following table summarizes the quantitative data for LY2033298 in [³⁵S]GTPγS binding assays from published literature.
| Parameter | Value | Cell Line | Conditions | Reference |
| Allosteric Agonism | ||||
| EC₅₀ | ~300 nM | CHO cells expressing human M4 | In the absence of ACh | [3] |
| Eₘₐₓ | ~60% of maximal ACh response | CHO cells expressing human M4 | In the absence of ACh | [3] |
| Potentiation of ACh | ||||
| ACh EC₅₀ (in the presence of 10 µM LY2033298) | ~10-fold decrease | CHO cells expressing human M4 | Co-incubation with varying concentrations of ACh | [3] |
| ACh Eₘₐₓ (in the presence of 10 µM LY2033298) | ~20% increase | CHO cells expressing human M4 | Co-incubation with varying concentrations of ACh | [3] |
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Supplier |
| Membranes from CHO cells stably expressing human M4 muscarinic receptor | In-house preparation or commercial vendor |
| LY2033298 | MedChemExpress or equivalent |
| Acetylcholine (ACh) | Sigma-Aldrich |
| [³⁵S]GTPγS | PerkinElmer or equivalent |
| Guanosine 5'-diphosphate (GDP) | Sigma-Aldrich |
| Bovine Serum Albumin (BSA), protease-free | Sigma-Aldrich |
| HEPES | Sigma-Aldrich |
| MgCl₂ | Sigma-Aldrich |
| NaCl | Sigma-Aldrich |
| Unlabeled GTPγS | Sigma-Aldrich |
| 96-well GF/C filter plates | PerkinElmer |
| Scintillation fluid | PerkinElmer |
Assay Buffer
-
20 mM HEPES
-
100 mM NaCl
-
10 mM MgCl₂
-
pH 7.4 with KOH
Membrane Preparation
-
Culture CHO cells stably expressing the human M4 muscarinic receptor to confluency.
-
Harvest the cells by scraping into ice-cold phosphate-buffered saline (PBS).
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
Aliquot the membranes and store at -80°C until use.
[³⁵S]GTPγS Binding Assay Protocol
The following diagram outlines the experimental workflow for the [³⁵S]GTPγS binding assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Thaw the M4 receptor-expressing membranes on ice. Dilute the membranes in assay buffer to the desired final concentration (e.g., 10-35 µg of protein per well).[3]
-
Prepare serial dilutions of LY2033298 and/or ACh in assay buffer.
-
Prepare a working solution of GDP in assay buffer (final concentration in the assay will be 1 µM).[3]
-
Prepare a working solution of [³⁵S]GTPγS in assay buffer (final concentration in the assay will be 0.1 nM).[3]
-
For determining non-specific binding, prepare a solution of unlabeled GTPγS (final concentration 10 µM).
-
-
Assay Setup (in a 96-well plate):
-
To each well, add the following in the specified order:
-
Assay Buffer
-
Membrane suspension (e.g., 10-35 µ g/well )
-
LY2033298 and/or ACh at various concentrations. For vehicle controls, add an equivalent volume of the vehicle.
-
GDP solution to a final concentration of 1 µM.[3]
-
-
The final assay volume should be between 200 µL and 500 µL.[3]
-
-
Pre-incubation:
-
Incubate the plate at 30°C for 60 minutes to allow the ligands to bind to the receptors.[3]
-
-
Initiation of Reaction:
-
Initiate the reaction by adding [³⁵S]GTPγS to each well to a final concentration of 0.1 nM.[3]
-
-
Incubation:
-
Incubate the plate at 30°C for 30 minutes.[3]
-
-
Termination of Reaction:
-
Terminate the assay by rapid filtration through a GF/C filter plate using a cell harvester.
-
Quickly wash the filters three times with ice-cold 0.9% NaCl solution.[3]
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Data Analysis
-
Basal Binding: The radioactivity measured in the absence of any stimulating ligand.
-
Non-specific Binding (NSB): The radioactivity measured in the presence of a saturating concentration of unlabeled GTPγS (e.g., 10 µM).
-
Specific Binding: Subtract the NSB from the total binding for each data point.
-
Agonist-stimulated Binding: The specific binding in the presence of an agonist (ACh and/or LY2033298).
-
Data Normalization: Express the data as a percentage of the maximal response to a full agonist (e.g., a saturating concentration of ACh).
-
Curve Fitting:
-
Plot the specific binding against the logarithm of the ligand concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
To assess the potentiation by LY2033298, compare the EC₅₀ and Eₘₐₓ of ACh in the absence and presence of a fixed concentration of LY2033298.
-
Conclusion
The [³⁵S]GTPγS binding assay is a robust and sensitive method for characterizing the pharmacological properties of LY2033298 at the M4 muscarinic receptor. By following this detailed protocol, researchers can effectively determine the allosteric agonist activity of LY2033298 and its ability to potentiate the effects of the endogenous agonist, acetylcholine. This information is crucial for the preclinical evaluation of LY2033298 and other M4 receptor modulators in drug discovery programs.
References
- 1. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY2033298 in Rodent Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of LY2033298, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 mAChR), in preclinical rodent models of psychosis.
Introduction
LY2033298 is a selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor.[1][2][3][4] It enhances the affinity and efficacy of the endogenous neurotransmitter acetylcholine (ACh) at the M4 receptor.[1][2][3] The M4 receptor is a key regulator of dopaminergic activity in brain regions implicated in the pathophysiology of schizophrenia.[3][4] Consequently, M4 PAMs like LY2033298 represent a promising therapeutic strategy for treating psychosis with a mechanism of action distinct from current antipsychotics that primarily target dopamine and serotonin receptors.[3] This document outlines the mechanism of action, summarizes key in vitro and in vivo data, and provides detailed protocols for using LY2033298 in established rodent models of psychosis.
Mechanism of Action
LY2033298 binds to an allosteric site on the M4 mAChR, distinct from the orthosteric site where acetylcholine binds.[1][2] This binding potentiates the effect of ACh, leading to enhanced downstream signaling. This potentiation is characterized by an increase in the proportion of high-affinity agonist-receptor complexes.[1][2] LY2033298 exhibits "functional selectivity" or "stimulus bias," meaning its modulatory effects can vary depending on the specific downstream signaling pathway being measured.[1][2][5] Key signaling pathways modulated by LY2033298 in the context of M4 receptor activation include:
-
MAPK/ERK pathway: Assessed via phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][5]
-
GSK-3β pathway: Measured by the phosphorylation of glycogen synthase kinase 3β.[1][2][5]
-
Neurotransmitter release: LY2033298 has been shown to reduce acetylcholine release in the striatum.[1][2]
The antipsychotic-like effects of LY2033298 are primarily mediated through the M4 receptor, as its efficacy is significantly diminished in M4 mAChR knockout mice.[1][6]
Data Presentation
In Vitro Activity of LY2033298
| Assay | Species/Cell Line | Parameter | Value | Reference |
| [3H]-NMS Binding | Human M4 (CHO cells) | ACh pKi (control) | 5.84 ± 0.05 | [7] |
| [3H]-NMS Binding | Human M4 (CHO cells) | ACh pKi (+10 µM LY2033298) | 6.99 ± 0.06 | [7] |
| [3H]-NMS Binding | Mouse M4 (CHO cells) | ACh pKi (control) | 5.74 ± 0.06 | [7] |
| [3H]-NMS Binding | Mouse M4 (CHO cells) | ACh pKi (+10 µM LY2033298) | 6.43 ± 0.07 | [7] |
| [3H]-NMS Binding | Human M4 | LY298 pKB | 5.65 ± 0.07 | [8] |
| [3H]-NMS Binding | Human M4 | ACh Binding Affinity Increase with LY298 | ~400-fold | [8] |
| pERK1/2 Signaling | Human M4 | LY298 pKB | 5.65 ± 0.07 | [8] |
In Vivo Activity of LY2033298 in Rodent Models of Psychosis
| Model | Species | Treatment | Dose (mg/kg) | Effect | Reference |
| Conditioned Avoidance Responding (CAR) | Wild-Type Mice | LY2033298 | 30 | No significant effect alone | [1] |
| Conditioned Avoidance Responding (CAR) | Wild-Type Mice | Oxotremorine | 0.1 | ~55% reduction in avoidance responses | [1] |
| Conditioned Avoidance Responding (CAR) | Wild-Type Mice | LY2033298 + Oxotremorine | 30 + 0.1 | Significant potentiation of oxotremorine's effect | [1] |
| Conditioned Avoidance Responding (CAR) | M4 KO Mice | LY2033298 + Oxotremorine | 30 + 0.1 | Attenuated response compared to Wild-Type | [1][9] |
| Amphetamine-Induced Hyperlocomotion | Rats | VU0152100 (another M4 PAM) | - | Dose-dependent reversal of hyperlocomotion | [10] |
| Prepulse Inhibition (PPI) | Rodents | Xanomeline (M1/M4 agonist) | - | Reversal of apomorphine-induced deficits | [6] |
| Light-induced phase shifts | Hamsters | LY2033298 | 10-40 | No effect alone | [11] |
| Light-induced phase shifts | Hamsters | LY2033298 + Oxotremorine | 20 + (0.01-0.04) | Enhanced inhibition of phase delays | [11] |
Experimental Protocols
The following are detailed protocols for key behavioral assays used to evaluate the antipsychotic-like properties of LY2033298 in rodents.
Protocol 1: Conditioned Avoidance Responding (CAR) in Mice
This model assesses the ability of a compound to reduce a learned avoidance response, a characteristic of many clinically effective antipsychotics.
Materials:
-
Male C57BL/6J mice (or M4 mAChR knockout and wild-type littermates), 8-12 weeks old
-
LY2033298
-
Oxotremorine
-
Vehicle (e.g., 20% β-cyclodextrin or 1% Tween 80 in saline)
-
Shuttle boxes with a grid floor, a light, and an auditory cue source
-
Computerized control system for stimulus presentation and data recording
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before each session. Handle mice for several days prior to the start of the experiment.
-
Drug Preparation: Prepare fresh solutions of LY2033298 and oxotremorine in the chosen vehicle on each testing day.
-
Training Phase (typically 3-5 days):
-
Place a mouse in the shuttle box for a 5-minute habituation period.
-
Initiate trials consisting of a conditioned stimulus (CS), such as a light and a tone, for 10 seconds.
-
The CS is followed by an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA) delivered through the grid floor for a maximum of 10 seconds.
-
If the mouse moves to the other side of the shuttle box during the CS, it is recorded as an "avoidance response," and the trial terminates.
-
If the mouse moves to the other side during the US, it is recorded as an "escape response."
-
If the mouse fails to move during both the CS and US, it is recorded as an "escape failure."
-
The inter-trial interval should be randomized (e.g., average of 30 seconds).
-
Conduct 50-100 trials per daily session.
-
Training is complete when mice reach a stable baseline of >80% avoidance responses.
-
-
Testing Phase:
-
Administer vehicle, LY2033298 (e.g., 30 mg/kg, i.p.), oxotremorine (e.g., 0.1 mg/kg, s.c.), or a combination of LY2033298 and oxotremorine.
-
The pre-treatment time will depend on the route of administration and known pharmacokinetics of the compounds (e.g., 30 minutes for i.p. injection).
-
Place the mouse in the shuttle box and conduct a test session identical to the training sessions.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
-
Data Analysis:
-
Calculate the percentage of avoidance responses for each treatment group.
-
Analyze the data using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare treatment groups. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of an antipsychotic-like effect.
-
Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rats
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
LY2033298
-
Apomorphine (or another PPI-disrupting agent like phencyclidine or dizocilpine)
-
Vehicle
-
Startle chambers with a loudspeaker for delivering acoustic stimuli and a sensor to measure whole-body startle.
Procedure:
-
Acclimation: Acclimate rats to the testing room for at least 1 hour before the session.
-
Drug Preparation: Prepare fresh solutions of all compounds on the day of testing.
-
Experimental Session:
-
Place the rat in the startle chamber and allow a 5-10 minute habituation period with background white noise (e.g., 65 dB).
-
The session consists of a series of trials presented in a pseudo-random order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: A weaker acoustic prepulse (e.g., 73, 81, or 89 dB for 20 ms) presented 100 ms before the 120 dB pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
The startle response (amplitude) is measured for 65 ms following the onset of the startling stimulus.
-
-
Treatment and Testing:
-
To test the ability of LY2033298 to reverse a PPI deficit, first administer the PPI-disrupting agent (e.g., apomorphine, 0.5 mg/kg, s.c.).
-
At an appropriate time before the disrupting agent (e.g., 15 minutes), administer vehicle or LY2033298 (e.g., 10, 20, 40 mg/kg, p.o.).
-
Place the rats in the startle chambers and begin the PPI session after the appropriate pre-treatment time.
-
-
Data Analysis:
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [ (startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial) ] * 100
-
Analyze the data using ANOVA with treatment and prepulse intensity as factors. A significant reversal of the apomorphine-induced deficit in PPI suggests antipsychotic-like potential.
-
References
- 1. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 6. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of species variability and ‘probe-dependence’ on the detection and in vivo validation of allosteric modulation at the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric Antipsychotics: M4 Muscarinic Potentiators as Novel Treatments for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LY2033298, a positive allosteric modulator at muscarinic M₄ receptors, enhances inhibition by oxotremorine of light-induced phase shifts in hamster circadian activity rhythms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conditioned Avoidance Responding (CAR) with LY2033298
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing LY2033298, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, in conditioned avoidance responding (CAR) studies. The CAR model is a well-established preclinical behavioral paradigm predictive of antipsychotic efficacy.
Introduction
LY2033298 acts by enhancing the affinity and/or efficacy of the endogenous neurotransmitter acetylcholine (ACh) at the M4 receptor.[1][2][3] Due to species differences in receptor sensitivity, the in vivo effects of LY2033298 in rodent models are typically investigated by co-administering it with a sub-threshold dose of a muscarinic agonist, such as oxotremorine.[4][5][6] This potentiation of M4 receptor signaling has been shown to reduce conditioned avoidance responses, an effect that is significantly attenuated in M4 receptor knockout mice, validating the M4 receptor as the key target.[1][5] This protocol is crucial for evaluating the potential of M4 PAMs as a novel therapeutic strategy for schizophrenia.[3][4]
Data Presentation
The following tables summarize the quantitative effects of LY2033298 in combination with oxotremorine on conditioned avoidance responding in both mice and rats.
Table 1: Effect of LY2033298 and Oxotremorine on Conditioned Avoidance in Mice
| Treatment Group | Genotype | Avoidance Responses (% of Control) | Escape Failures (%) |
| Vehicle | Wild-Type (WT) | 100% | 0% |
| Oxotremorine (0.1 mg/kg) | Wild-Type (WT) | ~45% | 0% |
| LY2033298 (30 mg/kg) + Oxotremorine (0.1 mg/kg) | Wild-Type (WT) | ~5% | ~40% |
| Vehicle | M4 Receptor Knockout (KO) | 100% | 0% |
| Oxotremorine (0.1 mg/kg) | M4 Receptor Knockout (KO) | ~65% | 0% |
| LY2033298 (30 mg/kg) + Oxotremorine (0.1 mg/kg) | M4 Receptor Knockout (KO) | ~50% | 0% |
Data adapted from Leach et al., 2010.[1][5]
Table 2: Effect of LY2033298 and Oxotremorine on Conditioned Avoidance in Rats
| Treatment Group | Dose of LY2033298 | Reduction in Avoidance Responses |
| Vehicle + Oxotremorine (sub-effective dose) | 0 mg/kg | Baseline |
| LY2033298 + Oxotremorine (sub-effective dose) | Low Dose | Moderate |
| LY2033298 + Oxotremorine (sub-effective dose) | Medium Dose | Significant |
| LY2033298 + Oxotremorine (sub-effective dose) | High Dose | Strong |
Qualitative summary based on dose-dependent effects reported by Chan et al., 2008.[4]
Experimental Protocols
Protocol 1: Conditioned Avoidance Responding in Mice
This protocol is adapted from methodologies described in studies evaluating M4 PAMs.[1][5]
1. Animals:
-
Male mice (e.g., C57BL/6J for wild-type studies, and corresponding M4 receptor knockout mice).
-
House animals under standard laboratory conditions with ad libitum access to food and water.
2. Apparatus:
-
Automated two-way shuttle cages (e.g., Coulbourn Instruments).
-
Each cage should be housed within a sound-attenuating chamber.
-
The apparatus should be equipped with a grid floor for footshock delivery, a house light to serve as the conditioned stimulus (CS), and an automated door separating the two compartments.
3. Training and Testing Procedure:
-
Habituation: Allow a 2-minute adaptation period at the start of each session.
-
Trials: Each session consists of 50 trials.
-
Inter-Trial Interval (ITI): A 30-second interval separates each trial.
-
Trial Onset: A trial begins with the illumination of the house light and the opening of the shuttle door (CS).
-
Avoidance Response: If the mouse crosses to the other compartment within 10 seconds of the CS onset, the CS is terminated, and the response is recorded as an "avoidance." No shock is delivered.
-
Escape Response: If the mouse fails to make an avoidance response within the 10-second CS period, a mild footshock (Unconditioned Stimulus, US; typically 0.5-0.8 mA for 0.5-1.0s) is delivered through the grid floor. The shock and CS remain on until the mouse escapes to the other compartment.
-
Escape Failure: If the mouse fails to escape to the other side within a set time (e.g., 10 seconds) after the shock begins, the trial is terminated, and the response is recorded as an "escape failure."
-
Data Acquisition: The number of avoidances, escapes, and escape failures are automatically recorded.
4. Drug Administration:
-
LY2033298: Administer at a dose of 30 mg/kg.
-
Oxotremorine: Administer at a sub-threshold dose of 0.1 mg/kg.
-
Route: Intraperitoneal (i.p.) injection.
-
Timing: Administer compounds 30-60 minutes prior to the start of the behavioral session.
-
Controls: Include vehicle control groups and groups receiving each compound individually.
Protocol 2: Conditioned Avoidance Responding in Rats
This is a general protocol based on standard CAR procedures used in antipsychotic drug screening.
1. Animals:
-
Male rats (e.g., Sprague-Dawley or Wistar).
-
House animals under standard laboratory conditions.
2. Apparatus:
-
Standard rat shuttle boxes with similar features to the mouse apparatus (grid floor, light stimulus, automated door).
3. Training and Testing Procedure:
-
Acquisition: Rats are typically trained over several daily sessions until they reach a stable baseline of avoidance responding (e.g., >80% avoidance).
-
Habituation: A 2-5 minute adaptation period at the start of each session.
-
Trials: A session usually consists of 20-30 trials.
-
Inter-Trial Interval (ITI): Typically 30-60 seconds.
-
Trial Onset (CS): A light or auditory stimulus (e.g., a tone) is presented for 5-10 seconds.
-
Avoidance and Escape: Similar to the mouse protocol, a successful shuttle during the CS period is an avoidance. Failure to do so results in the presentation of the US (footshock, typically 0.6-1.0 mA) until an escape response is made.
-
Data Acquisition: Record the number of avoidances, escapes, and response latencies.
4. Drug Administration:
-
LY2033298: Administer in a dose-dependent manner (e.g., 10, 20, 40 mg/kg, i.p.).[7]
-
Oxotremorine: Co-administer with a sub-effective dose, which should be empirically determined for the specific rat strain and protocol.
-
Timing: Administer 30-60 minutes prior to the session.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the CAR protocol with LY2033298.
Signaling Pathway Diagram
Caption: M4 receptor-mediated inhibition of dopamine release.
References
- 1. The effects of stress on avoidance in rodents: An unresolved matter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocannabinoid modulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Footshock intensity and generalization in contextual and auditory-cued fear conditioning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-lasting incubation of conditioned fear in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Endocannabinoid and dopaminergic system: the pas de deux underlying human motivation and behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LY2033298, a positive allosteric modulator at muscarinic M₄ receptors, enhances inhibition by oxotremorine of light-induced phase shifts in hamster circadian activity rhythms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prepulse Inhibition Studies Using LY 2033298
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of LY 2033298, a positive allosteric modulator (PAM) of the muscarinic M4 receptor, in preclinical prepulse inhibition (PPI) studies. Deficits in PPI, a measure of sensorimotor gating, are observed in psychiatric disorders such as schizophrenia. The protocols detailed below are designed to assess the potential of this compound to restore PPI deficits in rodent models.
Introduction
This compound acts by enhancing the effect of the endogenous neurotransmitter acetylcholine at the M4 receptor.[1][2][3][4][5][6] In the context of schizophrenia research, the M4 receptor is a promising therapeutic target due to its role in modulating dopamine levels in key brain regions implicated in psychosis.[2][7] Preclinical studies have shown that while this compound has no effect on PPI when administered alone in rats, it can effectively reverse deficits in PPI induced by dopamine agonists like apomorphine when co-administered with a sub-effective dose of a muscarinic agonist, such as oxotremorine.[1][2][8] This potentiation of muscarinic signaling by this compound offers a potential therapeutic strategy for treating sensorimotor gating deficits.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound on apomorphine-disrupted prepulse inhibition in rats.
Table 1: Effect of this compound and Oxotremorine on Apomorphine-Induced PPI Deficits in Rats
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Percentage PPI | Statistical Significance (vs. Vehicle/Vehicle/Apomorphine) |
| Vehicle/Vehicle/Vehicle | - | i.p. | ~65% | P < 0.05 |
| Vehicle/Vehicle/Apomorphine | 0.5 | s.c. | ~35% | - |
| Vehicle/Oxotremorine/Apomorphine | 0.03 | i.p. | ~40% | Not Significant |
| This compound/Oxotremorine/Apomorphine | 3 | i.p. | ~50% | #P < 0.05 |
| This compound/Oxotremorine/Apomorphine | 10 | i.p. | ~55% | #P < 0.05 |
| This compound/Oxotremorine/Apomorphine | 30 | i.p. | ~60% | #P < 0.05 |
Data adapted from Chan et al., 2008.[1] i.p. = intraperitoneal; s.c. = subcutaneous. # denotes a significant reversal of the apomorphine-induced deficit. * denotes a significant difference from the apomorphine-treated group.
Experimental Protocols
This section provides a detailed methodology for conducting a prepulse inhibition experiment to evaluate the efficacy of this compound.
Protocol 1: Reversal of Apomorphine-Induced PPI Deficits by this compound in Rats
1. Animals:
-
Male Sprague-Dawley rats (250-350 g).
-
House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Allow at least one week of acclimatization to the facility before the experiment.
2. Apparatus:
-
Acoustic startle chambers (e.g., SR-LAB, San Diego Instruments). Each chamber should consist of a sound-attenuating enclosure with a fan for ventilation and background noise, a loudspeaker for delivering acoustic stimuli, and a sensor platform to detect and measure the whole-body startle response.
3. Drug Preparation:
-
This compound: Dissolve in a suitable vehicle (e.g., 20% β-cyclodextrin). Prepare solutions for doses of 3, 10, and 30 mg/kg.
-
Oxotremorine: Dissolve in saline. Prepare a solution for a sub-effective dose of 0.03 mg/kg.
-
Apomorphine: Dissolve in saline with 0.1% ascorbic acid to prevent oxidation. Prepare a solution for a dose of 0.5 mg/kg.
-
Administer all drugs at a volume of 1 ml/kg.
4. Experimental Procedure:
-
Habituation (Day 1):
-
Place each rat in a startle chamber for a 10-minute habituation period with a 65-70 dB background white noise.
-
Following habituation, present 5 pulse-alone trials (120 dB, 40 ms duration) to acclimate the animals to the startle stimulus.
-
-
Test Day (Day 2):
-
Drug Administration:
-
Administer this compound (or its vehicle) via intraperitoneal (i.p.) injection.
-
30 minutes after the first injection, administer oxotremorine (or its vehicle) via i.p. injection.
-
15 minutes after the second injection, administer apomorphine (or its vehicle) via subcutaneous (s.c.) injection.
-
-
PPI Testing:
-
15 minutes after the third injection, place the rat in the startle chamber for a 5-minute acclimation period with background white noise (65-70 dB).
-
The test session should consist of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A 120 dB, 40 ms burst of white noise.
-
Prepulse-pulse trials: A prepulse stimulus (e.g., 73, 79, or 85 dB; 20 ms duration) presented 100 ms before the onset of the 120 dB startle pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
A typical session might include 10 trials of each type.
-
The inter-trial interval should be variable, averaging around 15 seconds.
-
-
5. Data Analysis:
-
Calculate the startle amplitude for each trial as the peak response during a defined scoring window (e.g., 100 ms) following the onset of the startle stimulus.
-
Calculate the percentage of prepulse inhibition for each prepulse intensity using the following formula: %PPI = 100 - [ (Startle amplitude on prepulse-pulse trial) / (Startle amplitude on pulse-alone trial) ] * 100
-
Analyze the data using an appropriate statistical method, such as a two-way analysis of variance (ANOVA) with treatment group and prepulse intensity as factors, followed by post-hoc tests to compare individual groups.
Visualizations
Signaling Pathway
Caption: M4 receptor activation by this compound reduces dopamine release.
Experimental Workflow
Caption: Workflow for a prepulse inhibition study with this compound.
References
- 1. pnas.org [pnas.org]
- 2. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LY2033298, a positive allosteric modulator at muscarinic M₄ receptors, enhances inhibition by oxotremorine of light-induced phase shifts in hamster circadian activity rhythms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Effects of LY2033298 on Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2033298 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR)[1]. As a PAM, LY2033298 enhances the affinity and/or efficacy of the endogenous neurotransmitter acetylcholine (ACh) at the M4 receptor, rather than directly activating the receptor itself[1][2]. M4 receptors are G-protein coupled receptors predominantly linked to the Gi/o signaling pathway[3]. Their activation has significant implications for neuronal excitability and synaptic transmission, making M4 PAMs like LY2033298 promising therapeutic candidates for neurological and psychiatric disorders, including schizophrenia[2][4].
These application notes provide an overview of the known and expected electrophysiological effects of LY2033298 on neuronal activity, based on its mechanism of action and data from related compounds. Detailed protocols for investigating these effects using in vitro and in vivo electrophysiology are also provided.
Mechanism of Action and Signaling Pathways
The M4 receptor is a key regulator of neuronal function. Upon potentiation by LY2033298, ACh binding to the M4 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the dissociation of the G-protein subunits (Gαi/o and Gβγ) leads to the direct modulation of ion channel activity[3].
The primary electrophysiological effects of M4 receptor activation, and therefore of LY2033298 in the presence of ACh, are mediated by its influence on two main types of ion channels:
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: The Gβγ subunit directly binds to and activates GIRK channels, leading to an efflux of potassium ions (K+) from the neuron[1][3].
-
Inhibition of voltage-gated calcium channels (CaV): The Gβγ subunit can also directly inhibit the activity of N-type (CaV2.2) and P/Q-type (CaV2.1) voltage-gated calcium channels, reducing calcium (Ca2+) influx[3][5][6].
Electrophysiological Effects on Neuronal Activity
Based on its mechanism of action, LY2033298 is expected to produce the following electrophysiological effects on neurons expressing M4 receptors:
-
Hyperpolarization and Decreased Neuronal Excitability: The activation of GIRK channels leads to an efflux of K+, driving the membrane potential to a more negative value (hyperpolarization). This increases the threshold for firing action potentials, thereby reducing overall neuronal excitability.
-
Reduced Neurotransmitter Release: By inhibiting presynaptic voltage-gated calcium channels, M4 receptor activation reduces the influx of Ca2+ that is necessary for the fusion of synaptic vesicles with the presynaptic membrane. This leads to a decrease in the release of neurotransmitters, including both glutamate and GABA[7][8][9]. This has been demonstrated at corticostriatal synapses, where M4 activation inhibits glutamatergic transmission[9].
-
Modulation of Firing Rate: The combined effect of membrane hyperpolarization and reduced excitatory synaptic input is a decrease in the spontaneous firing rate of neurons. While direct electrophysiological studies on LY2033298 are limited, studies with other M4 PAMs, such as VU0467154, have shown a reversal of MK-801-induced increases in the firing rate of pyramidal cells in the medial prefrontal cortex, a key brain region implicated in schizophrenia[10].
Quantitative Data Summary
The following tables summarize the quantitative data available for LY2033298 from in vitro pharmacological assays.
Table 1: Potentiation of Agonist Binding by LY2033298
| Assay | Agonist | Species | Fold Potentiation of Affinity | Reference |
|---|---|---|---|---|
| [3H]-NMS Competition Binding | Acetylcholine | Human | ~14-fold | [11] |
| [3H]-NMS Competition Binding | Acetylcholine | Mouse | ~5-fold |[11] |
Table 2: Functional Activity of LY2033298
| Assay | Agonist | Species | Effect | Reference |
|---|---|---|---|---|
| [35S]GTPγS Binding | Acetylcholine | Human & Mouse | Potentiation of ACh-mediated binding | [1][2][11] |
| ERK1/2 Phosphorylation | Acetylcholine | Human & Mouse | Potentiation of ACh-mediated phosphorylation | [1][2][11] |
| GSK-3α Phosphorylation | Acetylcholine | Human & Mouse | Potentiation of ACh-mediated phosphorylation | [11] |
| [3H]ACh Release | Endogenous ACh (K+ stimulated) | Rat Striatal Slices | Inhibition of release |[1][10] |
Experimental Protocols
The following are detailed protocols for investigating the electrophysiological effects of LY2033298.
Protocol 1: In Vitro Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the effects of LY2033298 on neuronal membrane properties, excitability, and synaptic transmission in brain slices.
Materials:
-
LY2033298
-
Acetylcholine (or a stable analog like carbachol)
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipettes
-
Vibratome
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
Puller for patch pipettes
Experimental Workflow:
Methodology:
-
Brain Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., mouse or rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (a modified aCSF).
-
Cut coronal or sagittal slices (e.g., 300 µm thick) of the brain region of interest (e.g., hippocampus, prefrontal cortex, or striatum) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber of the electrophysiology setup and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using a microscope with DIC optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
The internal solution composition will depend on the experiment (e.g., potassium gluconate-based for current-clamp recordings).
-
-
Whole-Cell Recording:
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the membrane of a target neuron.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Switch to current-clamp mode to record membrane potential and firing activity, or voltage-clamp mode to record synaptic currents.
-
-
Experimental Procedure:
-
Baseline Recording: Record stable baseline activity for 5-10 minutes. This includes resting membrane potential, input resistance, action potential firing in response to current injections, and spontaneous postsynaptic currents (sPSCs).
-
Application of LY2033298: Bath-apply LY2033298 at a desired concentration (e.g., 1-10 µM) and record for 10-15 minutes. Observe any changes in baseline properties. As a PAM, LY2033298 alone may have minimal effects in the absence of sufficient endogenous ACh.
-
Co-application of ACh: In the continued presence of LY2033298, co-apply a low concentration of ACh or a stable agonist like carbachol (e.g., 1-10 µM). Record the combined effects on membrane potential, firing rate, and synaptic currents.
-
Washout: Wash out the drugs by perfusing with standard aCSF for at least 20 minutes and record any recovery of the baseline activity.
-
-
Data Analysis:
-
Analyze changes in resting membrane potential, input resistance, action potential threshold, and firing frequency.
-
In voltage-clamp, analyze changes in the frequency and amplitude of spontaneous excitatory and inhibitory postsynaptic currents (sEPSCs and sIPSCs).
-
Protocol 2: In Vivo Extracellular Single-Unit Electrophysiology
Objective: To determine the effects of systemically administered LY2033298 on the firing rate and pattern of neurons in a specific brain region of an anesthetized or awake, behaving animal.
Materials:
-
LY2033298
-
Muscarinic agonist (e.g., oxotremorine)
-
Stereotaxic apparatus
-
High-impedance microelectrodes
-
Electrophysiology recording system (amplifier, data acquisition)
-
Anesthetic (e.g., isoflurane or urethane)
Methodology:
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest (e.g., prefrontal cortex or striatum).
-
-
Electrode Placement:
-
Slowly lower a high-impedance microelectrode to the target coordinates.
-
Advance the electrode until a single neuron with a stable firing pattern is isolated.
-
-
Recording and Drug Administration:
-
Baseline Recording: Record the spontaneous firing rate of the isolated neuron for a stable period (e.g., 15-30 minutes).
-
Systemic Administration of LY2033298: Administer LY2033298 via an appropriate route (e.g., intraperitoneal injection) and continue to record the neuronal activity for at least 60 minutes to observe any changes in firing rate or pattern.
-
Co-administration of Agonist: In some experiments, a sub-threshold dose of a muscarinic agonist like oxotremorine may be co-administered with LY2033298 to ensure sufficient M4 receptor activation, as the effect of LY2033298 is dependent on the level of endogenous acetylcholine[4].
-
Control Experiments: In separate animals, administer vehicle to control for the effects of the injection procedure.
-
-
Data Analysis:
-
Isolate single-unit activity (spikes) from the raw recording trace.
-
Calculate the firing rate in bins (e.g., 1-minute bins) and plot a time course of the firing rate before and after drug administration.
-
Analyze changes in firing patterns (e.g., burst firing).
-
Compare the effects of LY2033298 to vehicle controls using appropriate statistical tests.
-
Conclusion
LY2033298, as a positive allosteric modulator of the M4 muscarinic receptor, is expected to exert significant inhibitory effects on neuronal activity. These effects are primarily driven by the activation of GIRK channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium channels, resulting in reduced neurotransmitter release. The provided protocols offer a framework for the detailed investigation of these electrophysiological effects, which are central to the therapeutic potential of this compound. Further electrophysiological studies will be crucial in fully elucidating the neuronal mechanisms underlying the antipsychotic-like properties of LY2033298.
References
- 1. m4 muscarinic receptor subtype activates an inwardly rectifying potassium conductance in AtT20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. LY2033298, a positive allosteric modulator at muscarinic M₄ receptors, enhances inhibition by oxotremorine of light-induced phase shifts in hamster circadian activity rhythms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Muscarinic M4 receptors regulate GABAergic transmission in rat tuberomammillary nucleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic regulation of dopamine and glutamate transmission in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M4 mAChR-mediated modulation of glutamatergic transmission at corticostriatal synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preparation of LY 2033298 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of LY 2033298, a selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Information
This compound is a valuable research tool for studying the M4 muscarinic acetylcholine receptor and its role in various physiological processes, including its potential as a therapeutic target for psychiatric disorders.[1]
Chemical Properties:
| Property | Value | Reference |
| Molecular Weight | 311.79 g/mol | [2][3] |
| Formula | C₁₃H₁₄ClN₃O₂S | [3] |
| CAS Number | 886047-13-8 | [3] |
| Purity | ≥98% | [3] |
| Appearance | White to off-white solid | [4] |
Solubility Data:
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM | [3] |
| Ethanol | 20 mM | [3] |
Required Materials and Equipment
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%
-
Ethanol, absolute (≥99.5%)
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Pipette tips
Equipment:
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Workflow Diagram:
References
Application Notes and Protocols for LY2033298 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of LY2033298, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR), in preclinical animal studies. The following protocols and data are compiled from various in vitro and in vivo studies to guide researchers in designing and executing experiments with this compound.
Mechanism of Action
LY2033298 acts as a positive allosteric modulator at the M4 muscarinic acetylcholine receptor.[1][2][3] It enhances the binding affinity and efficacy of the endogenous agonist, acetylcholine (ACh), at the M4 receptor.[1][2] This potentiation of ACh signaling is a novel approach for treating psychiatric disorders like schizophrenia.[4][5] LY2033298 exhibits "probe dependence," where its modulatory effects can vary depending on the orthosteric agonist it is paired with.[4][6] Furthermore, it displays allosteric agonism, meaning it can directly activate the M4 receptor to some extent even in the absence of an orthosteric agonist.[1][2]
The compound has been shown to modulate several downstream signaling pathways upon M4 receptor activation, including extracellular regulated kinase 1/2 (ERK1/2) phosphorylation, glycogen synthase kinase 3β (GSK-3β) phosphorylation, and [35S]GTPγS binding.[1][2] This indicates that LY2033298 can engender functional selectivity in the actions of ACh.[1][2]
Signaling Pathway of LY2033298 at the M4 Receptor
References
- 1. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Impact of species variability and ‘probe-dependence’ on the detection and in vivo validation of allosteric modulation at the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LY 2033298 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with LY2033298, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.
Frequently Asked Questions (FAQs)
Q1: What is LY2033298 and what is its mechanism of action?
A1: LY2033298 is a selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor.[1][2] As a PAM, it does not activate the M4 receptor on its own but enhances the receptor's response to the endogenous agonist, acetylcholine.[2][3][4] This modulation occurs at a binding site distinct from the acetylcholine binding site.[3][4] The M4 receptor, coupled to Gi/o proteins, is inhibitory and its activation leads to a decrease in cAMP levels.[5][6] LY2033298's potentiation of M4 receptor signaling has shown potential for antipsychotic effects.[2]
Q2: What are the recommended solvents for dissolving LY2033298?
A2: LY2033298 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2][7] It is sparingly soluble in aqueous solutions.
Q3: What is the recommended storage condition for LY2033298 stock solutions?
A3: For optimal stability, it is recommended to store stock solutions of LY2033298 at -20°C or -80°C.[8] Aliquoting the stock solution into smaller, single-use volumes is advised to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Precipitate forms when diluting my DMSO stock solution of LY2033298 into aqueous media for in vitro experiments.
This is a common issue for compounds with low aqueous solubility. The rapid change in solvent polarity when a concentrated DMSO stock is diluted in an aqueous buffer or cell culture medium can cause the compound to "crash out" or precipitate.
Solutions:
-
Serial Dilution: Instead of a single large dilution, perform one or more intermediate dilution steps. For example, first, dilute your concentrated DMSO stock into a smaller volume of pre-warmed (37°C) medium while vortexing, and then add this intermediate dilution to your final volume.[8][9]
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible, typically below 0.5%, to minimize both solvent-induced precipitation and potential toxicity to cells.[8][9]
-
Warming the Medium: Using pre-warmed (37°C) cell culture medium or buffer for dilutions can help improve the solubility of the compound.[8][9]
-
Sonication: If a precipitate is observed after dilution, brief sonication of the solution in a water bath may help to redissolve the compound.[8] Always visually inspect your final solution for any particulate matter before adding it to cells.
Issue 2: I am not observing the expected biological activity of LY2033298 in my in vivo experiment.
Several factors could contribute to a lack of efficacy in in vivo studies.
Solutions:
-
Formulation: Ensure that the formulation used for in vivo administration is appropriate for a poorly water-soluble compound. A common approach involves using a combination of solvents and surfactants to create a stable vehicle. Refer to the detailed In Vivo Formulation Protocol below.
-
Dose and Route of Administration: The dose and route of administration should be carefully considered based on previous studies and the experimental model. LY2033298 has been shown to be active in vivo.[2]
-
Compound Stability: While LY2033298 is generally stable, ensure that the formulation is prepared fresh and handled correctly to prevent degradation.
Data Presentation
Table 1: Solubility of LY2033298
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 - 160.36 | 31.18 - 50 | Sonication is recommended to aid dissolution at higher concentrations.[10] |
| Ethanol | 20 | 6.24 |
Molecular Weight of LY2033298: 311.79 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of LY2033298 in DMSO
Materials:
-
LY2033298 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of LY2033298 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.118 mg of LY2033298.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the LY2033298 powder. For 3.118 mg of LY2033298, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, place the vial in a water bath sonicator for 5-10 minutes.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation
This protocol is a general example for formulating a poorly soluble compound for in vivo studies and is based on a commonly used vehicle.
Materials:
-
LY2033298 stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile tubes
Procedure:
-
Initial Mixture: In a sterile tube, add the required volume of the LY2033298 DMSO stock solution.
-
Add PEG300: Add PEG300 to the DMSO solution. A common ratio is to have a final vehicle composition of 5-10% DMSO and 30-40% PEG300. Mix well until the solution is clear.
-
Add Tween 80: Add Tween 80 to the mixture. A typical final concentration is 5%. Mix thoroughly until the solution is clear.
-
Add Saline/PBS: Slowly add sterile saline or PBS to the mixture to reach the final desired volume. Mix gently but thoroughly. The final solution should be clear.
-
Administration: The formulation should be prepared fresh on the day of the experiment and administered via the desired route (e.g., intraperitoneal or oral).
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY 2033298 | mAChR M4 Modulators: R&D Systems [rndsystems.com]
- 3. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. LY2033298 | AChR | TargetMol [targetmol.com]
Optimizing LY 2033298 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing LY 2033298 in in vitro experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in an accessible format to address common challenges and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR).[1][2] It does not directly activate the M4 receptor on its own but potentiates the binding and efficacy of the endogenous agonist, acetylcholine (ACh), and other orthosteric agonists.[1][3][4] This means it binds to a different site on the receptor (an allosteric site) and enhances the receptor's response to its natural ligand.
Q2: What is the recommended concentration range for this compound in in vitro assays?
A2: The optimal concentration of this compound depends on the specific assay and cell system being used. However, a common starting point is in the nanomolar to low micromolar range. For instance, its binding affinity (KB) for the M4 receptor is approximately 200 nM.[3][4] Functional assays may require concentrations up to 3 µM to observe a significant potentiation of acetylcholine's effect.[5] It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO up to 100 mM and in ethanol up to 20 mM.[3][4] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. The compound is stable as a dry powder at room temperature or as a frozen DMSO stock solution.[5] To prepare a stock solution, dissolve the compound in 100% DMSO. For working solutions, dilute the DMSO stock in your assay buffer, ensuring the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: In which cell lines can I test the activity of this compound?
A4: The activity of this compound can be tested in recombinant cell lines stably expressing the human or rodent M4 muscarinic acetylcholine receptor, such as HEK293 or CHO cells.[1][5] It has also been shown to be effective in cell lines that endogenously express the M4 receptor, like the neuroblastoma-glioma hybrid cell line NG108-15.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no potentiation of agonist response | 1. Suboptimal concentration of this compound or the orthosteric agonist. 2. Low expression of M4 receptors in the cell line. 3. Degradation of this compound. | 1. Perform a concentration-response curve for both this compound and the agonist to determine their optimal concentrations. 2. Verify M4 receptor expression levels using techniques like Western blot or radioligand binding. 3. Prepare fresh stock solutions of this compound. Ensure proper storage of stock solutions (frozen in DMSO). |
| High background signal in the assay | 1. High concentration of DMSO in the final assay volume. 2. Intrinsic activity of this compound at high concentrations. | 1. Ensure the final DMSO concentration is below 0.1%. Prepare intermediate dilutions of the stock solution in assay buffer. 2. While primarily a PAM, some weak allosteric agonism has been observed at high concentrations in certain assays.[5] Lower the concentration of this compound. |
| Compound precipitation in aqueous buffer | Poor solubility of this compound at the working concentration. | This compound is soluble in buffer up to 4 mM.[5] If precipitation occurs, consider the following: - Ensure the final DMSO concentration is sufficient to maintain solubility. - Prepare fresh dilutions from the DMSO stock immediately before use. - Sonication may be recommended to aid dissolution.[6] |
| Variability between experimental replicates | 1. Inconsistent cell density or passage number. 2. Pipetting errors. 3. Fluctuation in incubation times. | 1. Use cells at a consistent confluency and within a defined passage number range. 2. Use calibrated pipettes and ensure proper mixing. 3. Standardize all incubation steps precisely. |
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound.
Table 1: Binding Affinity and Potentiation
| Parameter | Value | Receptor | Reference |
| KB (Binding Affinity) | 200 nM | Human M4 | [3][4] |
| Acetylcholine Potency Increase | 40-fold | Human M4 | [3][4] |
| α (Degree of allosteric enhancement) | 35 | Human M4 | [3][4] |
| KB (Binding Affinity) | ~1 µM | Human M2 | [3][4] |
Table 2: Solubility and Storage
| Parameter | Value | Reference |
| Solubility in DMSO | Up to 100 mM | [3][4] |
| Solubility in Ethanol | Up to 20 mM | [3][4] |
| Solubility in Buffer | Up to 4 mM | [5] |
| Storage | Stable as dry powder at room temperature or as a frozen DMSO stock solution. | [5] |
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure based on methodologies described in the literature.[1][5]
-
Membrane Preparation: Prepare cell membranes from cells expressing the M4 receptor.
-
Incubation: Incubate the cell membranes (e.g., 15 µg) with a radiolabeled orthosteric agonist (e.g., [3H]Oxotremorine-M) and varying concentrations of this compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 2 hours at room temperature or 3 hours at 37°C).[1][5]
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data to determine the effect of this compound on the binding of the radiolabeled agonist.
Functional Assay: ERK1/2 Phosphorylation
This protocol is a representative workflow for measuring a downstream signaling event.[1]
-
Cell Culture: Culture cells expressing the M4 receptor (e.g., HEK293-M4) to an appropriate confluency.
-
Serum Starvation: Serum-starve the cells for a defined period (e.g., 4 hours) to reduce basal signaling.
-
Pre-incubation with this compound: Pre-incubate the cells with varying concentrations of this compound for a short duration (e.g., 1 minute) to minimize desensitization.[1]
-
Agonist Stimulation: Add the orthosteric agonist (e.g., acetylcholine) and incubate for a specific time (e.g., 5 minutes).[1]
-
Cell Lysis: Terminate the stimulation and lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
-
Detection and Analysis: Detect the protein bands using an appropriate detection method and quantify the band intensities to determine the level of ERK1/2 phosphorylation.
Visualizations
Caption: M4 receptor signaling pathway modulated by this compound.
Caption: General experimental workflow for in vitro assays with this compound.
References
- 1. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound (7027) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. pnas.org [pnas.org]
- 6. LY2033298 | AChR | TargetMol [targetmol.com]
Technical Support Center: LY2033298 Stability & Handling
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability, storage, and handling of LY2033298 in DMSO and aqueous buffer solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of LY2033298 in DMSO?
A1: LY2033298 is readily soluble in DMSO, with reported solubilities up to 100 mM or 50 mg/mL (160.36 mM).[1][2][3] For optimal stability, it is crucial to use high-purity, anhydrous DMSO. Water in DMSO can contribute to compound degradation over time.[4][5]
Recommended Storage Conditions for DMSO Stock Solutions:
| Storage Condition | Duration | Recommendations |
| Long-Term | > 1 year | Store at -80°C in small, tightly sealed aliquots to avoid repeated freeze-thaw cycles.[2][3] |
| Short-Term / Frequent Use | < 1 week | Can be stored at 4°C.[2] |
| Intermediate-Term | 1-6 months | Some suppliers recommend -20°C for 1 month or -80°C for 6 months, preferably under an inert gas like nitrogen.[6] |
Q2: My experimental results with LY2033298 are inconsistent. Could this be a stability issue in my aqueous buffer?
A2: Yes, inconsistent results, such as a loss of potency or variability between experiments, can be indicative of compound instability in aqueous solutions. The stability of a compound in a buffer is influenced by several factors including pH, buffer composition, temperature, and the presence of other components like serum proteins. While specific stability data for LY2033298 in various buffers is not publicly available, it is best practice to prepare fresh dilutions in your aqueous buffer from a frozen DMSO stock immediately before each experiment.
Q3: What are the potential degradation pathways for LY2033298?
A3: LY2033298 is a thienopyridine derivative. While its specific degradation pathways have not been detailed in the available literature, studies on other thienopyridine compounds suggest that they can be susceptible to oxidation.[7][8] Potential degradation mechanisms could include N-oxidation or hydroxylation of the heterocyclic rings. Therefore, it is advisable to protect solutions from excessive light and air exposure.
Q4: Can I use my buffered LY2033298 solution over several days?
A4: It is not recommended. Due to the lack of specific stability data in aqueous buffers, the most reliable approach is to assume that the compound may have limited stability. Always prepare fresh working solutions for each experiment to ensure consistent and accurate results.
Troubleshooting Guides
Issue 1: Precipitation observed when diluting DMSO stock into aqueous buffer.
-
Cause: The compound's solubility in the final aqueous buffer is much lower than in DMSO. The final DMSO concentration may be too low to keep the compound in solution.
-
Troubleshooting Steps:
-
Increase Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as high as tolerable for your experimental system (typically ≤0.5%).
-
Modify Dilution Method: Add the DMSO stock to the aqueous buffer while vortexing or mixing to promote rapid dispersion. Avoid adding the buffer directly to the small volume of DMSO stock.
-
Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilutions in a buffer/DMSO mixture.
-
Consider a Different Solvent System: For some applications, a small amount of a co-solvent like ethanol (LY2033298 is soluble up to 20 mM) might be compatible with the assay and improve solubility.[1]
-
Issue 2: Loss of compound activity in a multi-day experiment.
-
Cause: The compound is likely degrading in the aqueous experimental medium over time.
-
Troubleshooting Steps:
-
Replenish Compound: In long-term cell culture experiments, consider replacing the medium with freshly prepared LY2033298-containing medium every 24 hours.
-
Conduct a Stability Test: Perform a simple stability study (see "Experimental Protocols" section below) to determine the half-life of LY2033298 in your specific experimental buffer and conditions.
-
Minimize Exposure to Harsh Conditions: Protect your experimental setup from prolonged exposure to high temperatures and direct light.
-
Experimental Protocols
Protocol: Assessing the Stability of LY2033298 in an Experimental Buffer
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to determine the stability of LY2033298 in a specific aqueous buffer.
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of LY2033298 in DMSO (e.g., 10 mM).
-
Dilute the stock solution to the final working concentration in your experimental buffer of interest (e.g., PBS, TRIS, cell culture medium). Ensure the final DMSO concentration is consistent with your intended assay conditions.
-
-
Time-Point Zero (T=0) Analysis:
-
Immediately after preparation, take an aliquot of the buffered solution and analyze it by HPLC.
-
This initial measurement of the peak area corresponding to LY2033298 will serve as the 100% or baseline value.
-
-
Incubation:
-
Store the remaining buffered solution under the exact conditions of your experiment (e.g., 37°C in a CO2 incubator, room temperature on the benchtop).
-
Protect the solution from light by using an amber vial or wrapping the container in foil.
-
-
Subsequent Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution.
-
Analyze each aliquot by HPLC using the same method as the T=0 sample.
-
-
Data Analysis:
-
Calculate the percentage of LY2033298 remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact compound versus time to determine its stability profile under your specific experimental conditions. A significant decrease in the main peak area, potentially with the appearance of new peaks, indicates degradation.
-
Visualizations
Caption: Workflow for assessing LY2033298 stability in a buffer.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY2033298 | AChR | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. captivatebio.com [captivatebio.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Potential off-target effects of LY 2033298
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using LY2033298, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LY2033298?
LY2033298 is a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR).[1][2] It binds to a site on the M4 receptor that is distinct from the binding site of the endogenous agonist, acetylcholine (ACh). This allosteric binding potentiates the effect of ACh by increasing both its binding affinity and its efficacy in activating the receptor.[1][3]
Q2: I'm not observing any effect of LY2033298 when I apply it alone to my system. Is my compound inactive?
This is a commonly observed phenomenon known as "probe dependence."[4] LY2033298's effects are most prominent when co-administered with an orthosteric M4 receptor agonist, such as acetylcholine or oxotremorine.[4][5] In many experimental systems, particularly in vivo, LY2033298 may show little to no effect on its own but will significantly enhance the response to an M4 agonist.[4][5] This is because its primary action is to potentiate the binding and signaling of an existing agonist.
Q3: The magnitude of potentiation by LY2033298 seems to vary between my different signaling assays (e.g., GTPγS vs. ERK1/2 phosphorylation). Why is this?
LY2033298 exhibits "functional selectivity" or "stimulus-bias."[1][3] This means that the extent of its allosteric modulation can differ depending on the specific downstream signaling pathway being measured.[1][3] It is not unusual to observe different degrees of potentiation for assays measuring G-protein activation, kinase phosphorylation, or receptor internalization.[1][3]
Q4: What is the selectivity profile of LY2033298 against other muscarinic receptor subtypes?
LY2033298 is highly selective for the M4 receptor. It has been shown to have no significant effect at M1, M3, and M5 receptors. A small effect has been noted at the M2 receptor, but at a much lower potency compared to its action on M4.
Q5: Are there any known off-target effects on non-muscarinic receptors?
Current literature suggests that LY2033298 is highly selective for the M4 receptor, with minimal or no significant activity at other non-muscarinic G protein-coupled receptors (GPCRs) implicated in antipsychotic drug actions.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in Radioligand Binding Assays
-
Possible Cause: Improper assay conditions.
-
Troubleshooting Steps:
-
Confirm Reagent Quality: Ensure the radioligand (e.g., [³H]NMS) and competitor ligands are of high purity and have not degraded.
-
Optimize Membrane Preparation: Use a fresh preparation of cell membranes expressing the M4 receptor. Ensure adequate homogenization and protein concentration determination.
-
Equilibration Time: Verify that the incubation time is sufficient to reach binding equilibrium. This may need to be optimized for your specific system.
-
Non-Specific Binding: Ensure that non-specific binding is accurately determined using a high concentration of a suitable competing ligand (e.g., atropine).
-
Issue 2: High Variability in Functional Assays (e.g., [³⁵S]GTPγS binding, pERK1/2)
-
Possible Cause: Cell health and passage number.
-
Troubleshooting Steps:
-
Cell Viability: Ensure cells are healthy and have high viability before starting the experiment.
-
Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling can change with excessive passaging.
-
Serum Starvation: For assays like pERK1/2, ensure adequate serum starvation to reduce basal phosphorylation levels.
-
Agonist Concentration: Use a sub-maximal concentration of the orthosteric agonist to observe the most robust potentiation by LY2033298.
-
Quantitative Data Summary
| Parameter | Receptor | Value | Notes |
| KB | Human M4 | 200 nM | Functional affinity constant. |
| α | Human M4 | 35 | Degree of allosteric enhancement of acetylcholine potency. |
| Potentiation of ACh | Human M4 | 40-fold | Increase in the potency of acetylcholine. |
| KB | Human M2 | 1 µM | Functional affinity constant. |
| α | Human M2 | 3.7 | Degree of allosteric enhancement of acetylcholine potency. |
| Effect at M1, M3, M5 | Human | None | No significant effect observed. |
Experimental Protocols
1. Radioligand Binding Assay (Competition)
-
Objective: To determine the effect of LY2033298 on the binding of an orthosteric agonist (e.g., acetylcholine) to the M4 receptor.
-
Materials:
-
Cell membranes expressing the M4 mAChR.
-
[³H]N-methylscopolamine ([³H]NMS) as the radioligand.
-
Acetylcholine (ACh) as the competing orthosteric agonist.
-
LY2033298.
-
Assay Buffer (e.g., PBS with 0.1% BSA).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [³H]NMS and varying concentrations of ACh in the presence or absence of a fixed concentration of LY2033298.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the IC₅₀ of ACh in the presence and absence of LY2033298.
-
2. [³⁵S]GTPγS Binding Assay
-
Objective: To measure the activation of G-proteins following M4 receptor stimulation.
-
Materials:
-
Cell membranes expressing the M4 mAChR.
-
[³⁵S]GTPγS.
-
GDP.
-
Acetylcholine (ACh).
-
LY2033298.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
-
Procedure:
-
Pre-incubate cell membranes with ACh and/or LY2033298 in the assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a defined period.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of [³⁵S]GTPγS bound to the membranes by scintillation counting.
-
Plot the concentration-response curves for ACh in the presence and absence of LY2033298 to determine the potentiation effect.
-
Visualizations
References
- 1. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Antipsychotics: M4 Muscarinic Potentiators as Novel Treatments for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LY2033298 Potency and Species Differences
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the species-specific potency of LY2033298, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. This resource includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is LY2033298 and what is its mechanism of action?
A1: LY2033298 is a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 mAChR).[1][2] It binds to a site on the receptor that is distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds. By binding to this allosteric site, LY2033298 enhances the receptor's response to ACh, primarily by increasing the affinity of ACh for the receptor.[2] This potentiation of ACh signaling at the M4 receptor is being investigated as a therapeutic approach for conditions such as schizophrenia.[1]
Q2: Is there a difference in the potency of LY2033298 between human and rodent M4 receptors?
A2: Yes, there is a notable species difference in the potency of LY2033298. It is significantly more potent at the human M4 receptor compared to rodent (rat and mouse) M4 receptors.[1] In vitro studies have shown that the potency of LY2033298 at the rat M4 receptor can be 5- to 6-fold lower than at the human M4 receptor.[1]
Q3: What is the molecular basis for this species difference in potency?
A3: The species-specific activity of LY2033298 is attributed to differences in the amino acid sequences of the M4 receptor between humans and rodents. Mutational analysis has identified a key amino acid residue, D432, in the third extracellular loop of the human M4 receptor as being critical for the high potency and selectivity of LY2033298.[1] This region of the receptor is not fully conserved between humans and rodents, leading to the observed difference in modulator activity.
Q4: How does this species difference impact in vivo studies in rodents?
A4: Due to its lower potency at rodent M4 receptors, administering LY2033298 alone in rodent models may not produce a significant effect.[1] To observe in vivo efficacy, it is often necessary to co-administer LY2033298 with a sub-threshold dose of an orthosteric muscarinic agonist, such as oxotremorine.[1] This co-administration helps to overcome the lower positive cooperativity between LY2033298 and endogenous ACh at the rodent M4 receptor.
Quantitative Data Summary
The following tables summarize the quantitative data on the potency of LY2033298 at human and rodent M4 receptors from various in vitro assays.
Table 1: Potency of LY2033298 in Calcium Mobilization Assays
| Species | Receptor | Assay Type | Parameter | Value | Reference |
| Human | M4 | ACh Potentiation | KB | 200 ± 40 nM | [1] |
| Human | M4 | ACh Potentiation | α | 35 ± 4 | [1] |
| Human | M2 | ACh Potentiation | KB | 1.0 ± 0.3 µM | [1] |
| Human | M2 | ACh Potentiation | α | 3.7 ± 0.5 | [1] |
KB represents the equilibrium dissociation constant of LY2033298 for the allosteric site. α represents the cooperativity factor, indicating the fold-increase in agonist affinity when the PAM is bound.
Table 2: Potency of LY2033298 in [3H]Oxotremorine-M Binding Assays
| Species | Receptor Preparation | Parameter | Value | Reference |
| Human | CHO hM4 cell membranes | EC50 | ~300 nM | [1] |
| Rat | Rat striatal membranes | EC50 | ~1.5 µM | [1] |
EC50 represents the concentration of LY2033298 that produces 50% of the maximal potentiation of [3H]Oxo-M binding.
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Troubleshooting LY2033298 GTPγS Assay Variability
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting variability in the [35S]GTPγS binding assay when studying the M4 positive allosteric modulator (PAM), LY2033298.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the LY2033298 GTPγS assay in a question-and-answer format.
Q1: Why is my basal (unstimulated) [35S]GTPγS binding signal excessively high?
A1: High basal binding obscures the specific signal stimulated by your agonist and PAM. It can be caused by several factors:
-
Constitutive Receptor Activity: The M4 receptor may have some level of agonist-independent activity, which can be exacerbated in overexpression systems.[1][2]
-
Inadequate GDP Concentration: Guanosine diphosphate (GDP) is crucial for keeping G proteins in their inactive state. Insufficient GDP allows for spontaneous, agonist-independent [35S]GTPγS binding.[1][3][4][5]
-
Membrane Quality/Quantity: Using too much membrane protein per well can increase the absolute amount of non-specific binding.[6] Poor quality membranes with damaged receptors or contaminating ATPases can also contribute.
-
Suboptimal Ionic Strength: High concentrations of Na+ ions can help suppress basal binding by influencing the coupling between the receptor and G protein.[4]
Solution:
-
Optimize GDP Concentration: This is the most critical parameter. Titrate GDP (typically 1-10 µM for recombinant systems) to find the concentration that maximally suppresses basal binding without significantly inhibiting the agonist-stimulated signal.[3][4]
-
Titrate Membrane Protein: Systematically decrease the amount of membrane protein per well (e.g., from 50 µg down to 5 µg) to find the optimal balance between a robust signal and low background.[3][6]
-
Check Assay Buffer Composition: Ensure your buffer contains an adequate concentration of NaCl (e.g., 100 mM) and an optimal concentration of MgCl2.[3][4]
Q2: My signal-to-background (S/B) ratio is too low. How can I improve it?
A2: A low signal window makes it difficult to discern a true pharmacological effect. This issue is often linked to high basal binding (see Q1) or a weak agonist-stimulated signal.
Solution:
-
Optimize Mg2+ Concentration: Magnesium ions are essential for G protein activation and GTP binding.[4] However, the effect can be biphasic.[1] Titrate MgCl2 (typically in the 5-10 mM range) to find the optimal concentration for your specific membrane preparation.[4]
-
Confirm Agonist and PAM Potency: Ensure the acetylcholine (ACh) or other orthosteric agonist being used is of high quality and used at an appropriate concentration (e.g., EC50 to EC80) to elicit a robust response that can be potentiated by LY2033298.
-
Check Membrane Activity: The expression level and coupling efficiency of the M4 receptor in your membrane preparation are critical. Low receptor expression will result in a weak signal.[7]
-
Increase Incubation Time: While ensuring you are at equilibrium, a slightly longer incubation time may allow for more [35S]GTPγS to bind in the stimulated state.
Q3: I'm seeing significant well-to-well or day-to-day variability in my results. What are the likely causes?
A3: Assay variability can undermine the reliability of your data. The source is often procedural or related to reagent stability.
Solution:
-
Procedural Consistency (Filtration Assays): If using a filtration-based assay, variability in wash steps is a common culprit.[7][8] Ensure wash times and volumes are precisely controlled across all wells. Use ice-cold wash buffer to minimize dissociation of bound radioligand.
-
Reagent Preparation: Prepare fresh dilutions of agonists, LY2033298, and GDP for each experiment. Ensure thorough mixing of all reagents, especially viscous solutions like membrane suspensions.
-
Membrane Homogeneity: Ensure the membrane stock is thoroughly mixed before aliquoting to the assay plate to avoid variable amounts of protein in each well.
-
Radioligand Quality: [35S]GTPγS degrades over time. Use a fresh lot or one that has been stored properly and is within its recommended shelf-life.
Q4: How does LY2033298, as a PAM, affect the expected assay results?
A4: As a positive allosteric modulator, LY2033298 should not significantly increase [35S]GTPγS binding on its own in the absence of an orthosteric agonist. Its primary role is to potentiate the effect of an agonist like acetylcholine. You should observe:
-
A leftward shift in the agonist's concentration-response curve (increased potency).
-
An increase in the maximal efficacy (Emax) of the agonist.
If you see strong agonistic activity from LY2033298 alone, it may indicate a high level of endogenous agonist in your membrane preparation or significant constitutive receptor activity that is being enhanced by the PAM.
Data Presentation: Assay Optimization Parameters
Use the following table as a guide for optimizing your GTPγS assay. The optimal values must be determined empirically for each system.
| Parameter | Typical Range (Transfected Membranes) | Typical Range (Native Tissues) | Primary Goal of Optimization |
| Membrane Protein | 5 - 50 µ g/well | 20 - 100 µ g/well | Maximize specific signal, minimize cost and background.[3] |
| GDP | 1 - 10 µM | Up to 300 µM | Reduce basal (agonist-independent) binding.[3] |
| MgCl2 | 3 - 10 mM | 3 - 10 mM | Essential for G protein activation; optimize for max signal window.[4] |
| NaCl | 100 - 200 mM | 100 - 200 mM | Suppress basal binding and improve signal-to-background.[4] |
| [35S]GTPγS | 0.1 - 0.5 nM | 0.1 - 0.5 nM | Use a concentration below Kd to maximize specific binding signal. |
| Incubation Time | 30 - 90 minutes | 30 - 90 minutes | Achieve binding equilibrium without significant reagent degradation. |
| Incubation Temp. | Room Temp. or 30°C | Room Temp. or 30°C | Maintain consistency and ensure G protein activity. |
Experimental Protocols
Protocol 1: [35S]GTPγS Binding Assay (Filtration Method)
This protocol provides a general framework for assessing the effect of LY2033298 on agonist-induced M4 receptor activation.
1. Materials and Reagents:
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Membrane Preparation: Cell membranes expressing the M4 receptor, stored at -80°C.
-
Orthosteric Agonist: Acetylcholine (ACh) or another suitable M4 agonist.
-
PAM: LY2033298, dissolved in DMSO (ensure final DMSO concentration is <0.5%).
-
GDP: Guanosine 5'-diphosphate sodium salt.
-
Radioligand: [35S]GTPγS (~1250 Ci/mmol).
-
Non-specific Binding Control: Unlabeled GTPγS.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation fluid and a microplate scintillation counter.
2. Assay Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the agonist and fixed concentrations of LY2033298 in assay buffer containing the empirically determined optimal concentration of GDP.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer (with GDP), 50 µL of agonist + LY2033298 dilutions, and 50 µL of diluted membrane suspension.
-
Basal Binding: Add 50 µL of assay buffer (with GDP), 50 µL of assay buffer (instead of agonist/PAM), and 50 µL of diluted membrane suspension.
-
Non-specific Binding (NSB): Add 50 µL of assay buffer (with GDP), 50 µL of unlabeled GTPγS (10-20 µM final concentration), and 50 µL of diluted membrane suspension.
-
-
Initiate Reaction: Add 50 µL of [35S]GTPγS (to a final concentration of ~0.1-0.5 nM) to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination & Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash each well 3-5 times with 200 µL of ice-cold wash buffer.[9]
-
Detection: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[9]
3. Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the percentage stimulation over basal: ((Specific Binding_Stimulated - Specific Binding_Basal) / Specific Binding_Basal) * 100.
-
Plot the percentage stimulation against the log of the agonist concentration to generate concentration-response curves in the absence and presence of LY2033298.
Visualizations
M4 Receptor Signaling Pathway with PAM
Caption: M4 receptor G-protein signaling pathway with positive allosteric modulation by LY2033298.
GTPγS Assay Experimental Workflow
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. revvity.com [revvity.com]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
Addressing poor solubility of LY 2033298 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of LY2033298.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of LY2033298?
A1: LY2033298 is readily soluble in 100% dimethyl sulfoxide (DMSO) and ethanol.[1][2] For most in vitro applications, preparing a concentrated stock solution in high-purity, anhydrous DMSO is recommended.
Q2: Why does my LY2033298 precipitate when I dilute the DMSO stock solution into an aqueous buffer or cell culture medium?
A2: This is a common phenomenon known as "crashing out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to come out of solution.
Q3: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
A3: The tolerance of cell lines to DMSO can vary. However, it is generally recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize potential cytotoxic effects.[3][4]
Q4: Can I use other solvents besides DMSO?
A4: Yes, LY2033298 is also soluble in ethanol.[1][2] However, the compatibility of ethanol with your specific experimental setup should be considered, as it can also have effects on cells. For most standard cell culture experiments, DMSO is the more commonly used solvent for preparing stock solutions of hydrophobic compounds.
Q5: Are there any other methods to improve the aqueous solubility of LY2033298?
A5: For hydrophobic compounds, general solubility enhancement techniques include the use of co-solvents, adjusting the pH of the buffer, or employing solubility enhancers such as surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins.[4] The suitability of these methods would need to be empirically determined for your specific assay, as they can potentially interfere with the experimental outcome.
Troubleshooting Guides
Issue: Precipitation of LY2033298 upon dilution in aqueous solutions
This guide provides a step-by-step approach to mitigate the precipitation of LY2033298 when preparing working solutions for your experiments.
Potential Cause & Recommended Solution
| Potential Cause | Explanation | Recommended Solution |
| Rapid Solvent Exchange | Directly diluting a highly concentrated DMSO stock into a large volume of aqueous buffer causes a sudden and dramatic decrease in the solvating power of the solvent, leading to precipitation. | Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilutions of your DMSO stock in 100% DMSO to lower the concentration before the final dilution into your aqueous buffer. This gradual reduction in compound concentration helps to keep it in solution.[3][5] |
| High Final Compound Concentration | The desired final concentration of LY2033298 in the aqueous solution may exceed its solubility limit in that medium, even with a low percentage of DMSO. | Determine Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of LY2033298 that remains in solution in your final assay buffer. This can be done by preparing a serial dilution of the compound in the buffer and visually inspecting for precipitation. |
| Low Temperature of Aqueous Medium | The solubility of many compounds decreases at lower temperatures. | Use Pre-Warmed Medium: Always use pre-warmed (e.g., 37°C) aqueous buffers or cell culture media for your final dilution step.[3] |
| Suboptimal Final DMSO Concentration | While aiming for a low final DMSO concentration is important for cell health, too little DMSO may not be sufficient to maintain the solubility of LY2033298. | Optimize Final DMSO Concentration: Test a range of final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%) to find the optimal balance between maintaining solubility and minimizing cytotoxicity. |
Data Presentation
Table 1: Solubility of LY2033298 in Common Solvents
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (31.18 mg/mL) | [2] |
| DMSO | 50 mg/mL (160.36 mM) | [6] |
| DMSO | up to 4 mM | [7] |
| Ethanol | 20 mM (6.24 mg/mL) | [2] |
Experimental Protocols
Protocol: Preparation of a 1 µM LY2033298 Working Solution in Cell Culture Medium
This protocol provides a detailed methodology for preparing a working solution of LY2033298 for a typical in vitro cell-based assay, minimizing the risk of precipitation.
Materials:
-
LY2033298 powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of LY2033298 powder.
-
Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Perform an Intermediate Dilution in DMSO:
-
Thaw an aliquot of the 10 mM stock solution.
-
In a sterile microcentrifuge tube, prepare a 1 mM intermediate stock solution by diluting the 10 mM stock 1:10 in 100% DMSO (e.g., 10 µL of 10 mM stock + 90 µL of 100% DMSO).
-
Vortex gently to mix.
-
-
Prepare the Final 1 µM Working Solution:
-
In a sterile tube, add the required volume of pre-warmed (37°C) cell culture medium.
-
To achieve a final concentration of 1 µM, add 1 µL of the 1 mM intermediate DMSO stock for every 1 mL of cell culture medium (a 1:1000 dilution).
-
Crucially, add the 1 µL of the intermediate stock to the medium while gently vortexing or swirling the tube to ensure rapid and uniform mixing. This will result in a final DMSO concentration of 0.1%.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.
-
Visualizations
Caption: Troubleshooting workflow for addressing LY2033298 precipitation.
References
LY 2033298 toxicity and cytotoxicity assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LY2033298, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1][2][3] The information is intended for researchers, scientists, and drug development professionals to address potential issues during their experiments.
Disclaimer: Publicly available information does not extensively cover the specific toxicity and cytotoxicity profile of LY2033298. The guidance provided here is based on its known pharmacological action and general principles of cell-based and in vivo assays. Researchers should establish their own comprehensive safety and toxicity assessments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of LY2033298?
LY2033298 is a selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor (M4 mAChR).[3] It does not directly activate the receptor but enhances the binding affinity and/or efficacy of the endogenous agonist, acetylcholine (ACh), and other orthosteric agonists.[4][5] This potentiation of the M4 receptor's response to its natural ligand is the basis of its pharmacological activity.[4]
Q2: What are the known downstream signaling pathways affected by LY2033298?
LY2033298, by potentiating M4 receptor activation, modulates downstream signaling cascades typically coupled to Gi/o proteins. These include:
-
Inhibition of adenylyl cyclase: Leading to decreased cyclic AMP (cAMP) levels.
-
Modulation of ion channels: Such as inwardly rectifying potassium channels.
-
Phosphorylation of key signaling proteins: Studies have shown that LY2033298 can potentiate ACh-induced phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Glycogen Synthase Kinase 3β (GSK3β).[4][5]
Q3: In which cell lines can I test the activity of LY2033298?
The activity of LY2033298 can be assessed in any cell line that endogenously or recombinantly expresses the M4 muscarinic acetylcholine receptor. Commonly used cell lines in published studies include Chinese Hamster Ovary (CHO) cells stably expressing the human M4 receptor.
Q4: What are the recommended solvent and storage conditions for LY2033298?
LY2033298 is soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM).[3] For long-term storage, it is recommended to store the compound as a solid at +4°C.[3] Stock solutions in DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
In Vitro Cellular Assays
| Problem | Possible Cause | Troubleshooting Steps |
| No observable effect of LY2033298 in a functional assay (e.g., cAMP assay, calcium imaging). | 1. Low or absent M4 receptor expression in the cell line. 2. Inactive compound. 3. Insufficient concentration of orthosteric agonist. 4. Inappropriate assay conditions. | 1. Verify M4 receptor expression using RT-qPCR, Western blot, or radioligand binding. 2. Check the purity and integrity of the compound. Prepare fresh stock solutions. 3. As a PAM, LY2033298 requires the presence of an orthosteric agonist (e.g., acetylcholine, carbachol). Co-administer LY2033298 with a range of agonist concentrations. 4. Optimize assay parameters such as incubation time, cell density, and serum concentration in the media. |
| High background signal or apparent agonist-independent activity. | 1. Intrinsic agonist activity of LY2033298 at high concentrations. 2. Presence of endogenous agonists in the assay medium (e.g., in serum). | 1. Perform a concentration-response curve of LY2033298 alone to determine if it exhibits intrinsic agonism in your cell system. 2. Use serum-free medium or charcoal-stripped serum for the assay to remove endogenous acetylcholine. |
| Inconsistent results between experiments. | 1. Variability in cell passage number. 2. Inconsistent incubation times or compound concentrations. 3. Cell health issues. | 1. Use cells within a consistent and defined passage number range, as receptor expression can vary with passaging. 2. Ensure precise and consistent preparation of compound dilutions and adherence to incubation protocols. 3. Regularly monitor cell viability and morphology. Discard any unhealthy or contaminated cultures. |
Cytotoxicity Assessment
| Problem | Possible Cause | Troubleshooting Steps |
| Observed decrease in cell viability in the presence of LY2033298. | 1. Off-target effects at high concentrations. 2. Solvent toxicity. 3. Over-stimulation of M4 receptor signaling leading to apoptosis or cell cycle arrest. | 1. Perform concentration-response studies to determine the cytotoxic concentration range. Compare results in M4-expressing vs. non-expressing (parental) cell lines to identify M4-dependent effects. 2. Include a vehicle control (e.g., DMSO) at the same final concentration used for LY2033298 to assess solvent toxicity. 3. Investigate markers of apoptosis (e.g., caspase activation, TUNEL assay) or cell cycle analysis (e.g., flow cytometry with propidium iodide) to understand the mechanism of cell death. |
| No apparent cytotoxicity at expected therapeutic concentrations. | 1. Insufficient exposure time. 2. The chosen cytotoxicity assay is not sensitive to the potential mechanism of cell death. | 1. Extend the incubation time with LY2033298 (e.g., 24, 48, 72 hours) to assess long-term effects. 2. Use multiple cytotoxicity assays that measure different cellular parameters (e.g., metabolic activity (MTT, MTS), membrane integrity (LDH release), and apoptosis (caspase-glo)). |
Data Presentation: Quantitative Assessment Templates
The following tables are templates for researchers to structure their quantitative data when assessing the effects of LY2033298.
Table 1: In Vitro Functional Potency of LY2033298
| Assay Type | Orthosteric Agonist | Cell Line | EC50 of Agonist Alone (nM) | EC50 of Agonist + [X] nM LY2033298 (nM) | Fold Potentiation |
| cAMP Inhibition | Acetylcholine | CHO-hM4 | |||
| ERK1/2 Phosphorylation | Acetylcholine | CHO-hM4 | |||
| [³⁵S]GTPγS Binding | Acetylcholine | CHO-hM4 Membranes |
Table 2: Cytotoxicity Profile of LY2033298
| Cell Line | Assay | Incubation Time (hours) | CC50 (μM) |
| CHO-hM4 | MTT | 24 | |
| CHO-hM4 | MTT | 48 | |
| CHO-hM4 | LDH Release | 24 | |
| CHO-hM4 | LDH Release | 48 | |
| Parental CHO | MTT | 48 |
Experimental Protocols
Protocol 1: Assessing LY2033298-Mediated Potentiation of Agonist-Induced ERK1/2 Phosphorylation
-
Cell Culture: Plate CHO cells stably expressing the human M4 receptor in 96-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 4-6 hours to reduce basal ERK1/2 phosphorylation.
-
Compound Preparation: Prepare serial dilutions of the orthosteric agonist (e.g., acetylcholine) in a serum-free medium. Prepare a solution of LY2033298 at the desired concentration for assessing potentiation.
-
Cell Treatment: Pre-incubate the cells with either vehicle or LY2033298 for 15-30 minutes. Subsequently, add the serial dilutions of the agonist and incubate for a further 5-10 minutes at 37°C.
-
Lysis: Aspirate the medium and add cell lysis buffer.
-
Detection: Analyze the cell lysates for phosphorylated ERK1/2 and total ERK1/2 levels using a suitable detection method, such as ELISA or Western blotting.
-
Data Analysis: Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal. Plot the normalized signal against the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 values in the presence and absence of LY2033298.
Protocol 2: General Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells (e.g., CHO-hM4 and the parental CHO line) in 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of LY2033298 in the cell culture medium. Replace the existing medium with the medium containing the different concentrations of LY2033298. Include a vehicle control (e.g., DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of LY2033298 and determine the CC50 (half-maximal cytotoxic concentration).
Visualizations
Caption: Signaling pathway of the M4 receptor modulated by LY2033298.
Caption: Workflow for assessing the cytotoxicity of LY2033298.
References
- 1. A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low In Vivo Efficacy of LY2033298 in Rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low in vivo efficacy of LY2033298, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, in rat models.
Troubleshooting Guide
Low in vivo efficacy of LY2033298 in rats can stem from several factors, ranging from the compound's intrinsic properties to experimental design. This guide provides a systematic approach to identify and address these potential issues.
Diagram of Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing low in vivo efficacy of LY2033298.
Frequently Asked Questions (FAQs)
Efficacy-Related Issues
Q1: Why is LY2033298 showing low or no efficacy in my rat model when administered alone?
A1: The low in vivo efficacy of LY2033298 when administered alone in rodents is a documented phenomenon.[1] This is attributed to two primary factors:
-
Species-Specific Potency: LY2033298 exhibits lower potency at the rat M4 receptor compared to the human M4 receptor.[2] This means a higher concentration of the compound is required at the target site in rats to elicit the same level of allosteric modulation.
-
'Probe-Dependence': As a positive allosteric modulator, LY2033298 enhances the effect of the endogenous agonist, acetylcholine (ACh). However, in some experimental models and brain regions, the basal level of ACh ("cholinergic tone") may be insufficient for LY2033298 to produce a robust effect on its own.[1] Its efficacy is therefore "dependent" on the presence of an orthosteric agonist "probe".
Q2: How can I enhance the in vivo efficacy of LY2033298 in my rat studies?
A2: The most effective strategy is to co-administer LY2033298 with a sub-threshold dose of an M4 receptor agonist, such as oxotremorine.[3] This provides the necessary "cholinergic tone" for LY2033298 to potentiate, revealing its pharmacological effect.
In Vivo Efficacy Data of LY2033298 (Alone vs. Co-administration)
| Species | Model | LY2033298 Dose (Alone) | Outcome (Alone) | LY2033298 Dose (with Oxotremorine) | Oxotremorine Dose | Outcome (Co-administration) | Reference |
| Hamster | Light-induced phase shifts | 10-40 mg/kg | No effect | 20 mg/kg | 0.01-0.04 mg/kg | Significant enhancement of oxotremorine's inhibitory effect | [3] |
| Mouse | Conditioned Avoidance Responding | 30 mg/kg | No suppression of avoidance responses | 30 mg/kg | 0.1 mg/kg | Almost complete loss of avoidance responses | [1] |
Q3: What is the in vitro potency of LY2033298 at the rat M4 receptor?
A3: Studies have shown that LY2033298 has a lower potency at the rat M4 receptor compared to other PAMs.
Comparative In Vitro Potency of M4 PAMs at the Rat M4 Receptor
| Compound | Assay | pEC50 | Potency (nM) | Reference |
| LY2033298 | Calcium Mobilization | 6.19 ± 0.03 | 646 | [2] |
| VU0467154 | Calcium Mobilization | 7.75 ± 0.06 | 17.7 | [2] |
Pharmacokinetic and Formulation Issues
Q4: My in vivo results are highly variable. Could this be related to the formulation of LY2033298?
A4: Yes, high variability can often be traced back to issues with compound formulation, especially for compounds with limited solubility.
Physicochemical Properties of LY2033298
| Property | Value | Reference |
| Molecular Weight | 311.79 g/mol | [4] |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol. | [4] |
Given its limited aqueous solubility, proper formulation is critical for consistent in vivo exposure. Ensure the compound is fully solubilized or forms a stable, homogenous suspension.
Q5: What are the expected pharmacokinetic parameters for LY2033298 in rats?
Template for Pharmacokinetic Parameters of LY2033298 in Rats (Oral Administration)
| Parameter | Description | Target Value/Consideration |
| Cmax | Maximum plasma concentration | Should be within the therapeutic range determined from in vitro potency. |
| Tmax | Time to reach Cmax | Influences the timing of behavioral assessments post-dosing. |
| AUC | Area under the curve (total exposure) | A key indicator of overall drug exposure. |
| t1/2 | Half-life | Determines the dosing interval. |
| F (%) | Oral Bioavailability | A low value may necessitate higher oral doses or an alternative route of administration. |
Q6: Could rapid metabolism or active efflux be contributing to the low in vivo efficacy?
A6: This is a strong possibility. Thienopyridine derivatives can be subject to metabolism by cytochrome P450 (CYP) enzymes in the liver and active efflux by transporters like P-glycoprotein (P-gp) in the gut wall and at the blood-brain barrier.
-
CYP450 Metabolism: Rapid metabolism can lead to low systemic exposure and a short duration of action.
-
P-glycoprotein (P-gp) Efflux: If LY2033298 is a P-gp substrate, this transporter can actively pump the compound out of the intestinal cells back into the gut lumen (reducing absorption) and out of the brain (reducing target engagement).
It is recommended to perform in vitro assays to determine if LY2033298 is a substrate for rat CYP enzymes and P-gp.
Signaling Pathway of M4 Receptor Activation
Caption: Simplified M4 muscarinic receptor signaling pathway.
Experimental Protocols
Protocol 1: Oral Gavage in Rats
Materials:
-
LY2033298
-
Appropriate vehicle (e.g., 1% HEC/0.25% Tween 80 in sterile water)
-
Sterile water or saline for lubrication
-
Gavage needles (16-18 gauge, straight or curved with a ball tip)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Preparation: Weigh the rat to determine the correct dosing volume (typically 5-10 mL/kg). Prepare the dosing solution of LY2033298 and/or oxotremorine and draw it into the syringe.
-
Restraint: Gently but firmly restrain the rat to immobilize its head and body. The head and neck should be in a straight line with the body.
-
Needle Insertion: Moisten the tip of the gavage needle with sterile water or saline. Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Advancement: The rat should swallow as the needle enters the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Administration: Once the needle is in the stomach (pre-measure the length from the mouth to the last rib), slowly administer the solution.
-
Withdrawal and Monitoring: Gently remove the needle and return the rat to its cage. Monitor the animal for any signs of distress for at least 10 minutes.
Protocol 2: Rat Plasma Collection for Pharmacokinetic Analysis
Materials:
-
Anesthesia (e.g., isoflurane)
-
Collection tubes with anticoagulant (e.g., K2EDTA)
-
Syringes and needles (25-27 gauge)
-
Centrifuge
-
Cryovials for plasma storage
Procedure:
-
Dosing: Administer LY2033298 to the rats (e.g., via oral gavage).
-
Blood Collection: At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), anesthetize the rat. Collect blood from a suitable site (e.g., tail vein, saphenous vein, or terminal cardiac puncture) into tubes containing anticoagulant.
-
Plasma Separation: Gently invert the collection tubes several times to mix the blood with the anticoagulant. Centrifuge the tubes at approximately 2000 x g for 15 minutes at 4°C.
-
Storage: Carefully aspirate the supernatant (plasma) and transfer it to labeled cryovials. Store the plasma samples at -80°C until analysis.
Protocol 3: M4 Receptor Target Engagement Assay (Ex Vivo Autoradiography)
Materials:
-
LY2033298
-
Radioligand specific for M4 receptors (e.g., [³H]NMS)
-
Cryostat
-
Microscope slides
-
Incubation buffers
-
Phosphor imaging plates and scanner
Procedure:
-
Dosing and Tissue Collection: Dose rats with vehicle or LY2033298. At the desired time point, euthanize the animals and rapidly extract the brains. Flash-freeze the brains in isopentane cooled with dry ice.
-
Sectioning: Section the frozen brains into thin coronal sections (e.g., 20 µm) using a cryostat. Mount the sections onto microscope slides.
-
Incubation: Incubate the brain sections with a saturating concentration of the M4-selective radioligand. Include a parallel set of sections incubated with the radioligand plus a high concentration of a non-labeled M4 antagonist to determine non-specific binding.
-
Washing and Drying: Wash the slides in ice-cold buffer to remove unbound radioligand. Dry the slides quickly.
-
Imaging and Analysis: Expose the slides to a phosphor imaging plate. Scan the plate and quantify the radioligand binding in specific brain regions (e.g., striatum, cortex). Calculate the percentage of receptor occupancy by comparing the specific binding in the LY2033298-treated animals to the vehicle-treated animals.
Logical Relationship for Overcoming Low Efficacy
Caption: Logical steps to diagnose and resolve low in vivo efficacy.
References
- 1. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
Navigating Probe Dependence of LY 2033298: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting experiments involving the M4 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM), LY 2033298. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and phenomena, particularly the critical concept of probe dependence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor.[1] It binds to a site on the receptor that is distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds.[2] Its primary action is to potentiate the binding and/or efficacy of orthosteric agonists at the M4 receptor.[3][4] This means it enhances the effect of agonists like ACh but does not directly activate the receptor on its own.[5]
Q2: What is "probe dependence" and how does it relate to this compound?
Probe dependence is a fundamental characteristic of allosteric modulators.[2][3] It means that the observed effect of the allosteric modulator is dependent on the specific orthosteric ligand (the "probe") used in the experiment.[3] For this compound, this manifests as a strong potentiation of agonist binding and function, while having minimal to no effect on the binding of antagonists.[2][3] Therefore, the choice of experimental probe (e.g., an agonist versus an antagonist) will dramatically alter the observed results.
Q3: Why am I not seeing an effect of this compound in my antagonist binding assay?
This is an expected result and a clear example of probe dependence. This compound selectively potentiates the actions of orthosteric agonists.[2] It has been shown to have little to no effect on the binding of antagonists such as [3H]NMS (N-methylscopolamine) and [3H]QNB.[3] If your experiment aims to characterize the allosteric effects of this compound, an agonist or the endogenous ligand ACh should be used as the orthosteric probe.
Q4: Can this compound show different levels of potentiation in different functional assays?
Yes. The extent of modulation by this compound can differ depending on the signaling pathway being measured.[3][4] This phenomenon is known as "functional selectivity" or "stimulus bias." For example, this compound has been shown to be a robust allosteric agonist in assays for [35S]GTPγS binding, ERK1/2 phosphorylation, and GSK-3β phosphorylation.[3] The level of potentiation may vary between these different downstream signaling readouts.
Q5: I am seeing a weaker effect of this compound in my rodent model compared to published data on human receptors. Is this normal?
Yes, this is a documented phenomenon. There are species-specific differences in the cooperativity between this compound and orthosteric agonists at the M4 receptor.[5][6] Specifically, this compound has been reported to have lower potency and weaker cooperativity with ACh at rodent M4 receptors compared to human M4 receptors.[5][6] This is an important consideration when translating in vitro findings from human cell lines to in vivo rodent models.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No potentiation of radioligand binding observed. | You are using a radiolabeled antagonist (e.g., [3H]NMS). | Due to probe dependence, this compound does not significantly affect antagonist binding.[2] Use a radiolabeled agonist (e.g., [3H]Oxotremorine-M) or perform competition binding assays with a radiolabeled antagonist and an unlabeled agonist.[7] |
| Inconsistent results across different functional assays. | This compound exhibits functional selectivity.[3] | This is an inherent property of the compound. Analyze each signaling pathway independently and consider that the degree of allosteric modulation can be pathway-dependent. |
| Weak in vivo effects in mice or rats. | Species differences in M4 receptor pharmacology.[5][6] | The cooperativity between this compound and endogenous ACh is lower in rodents.[5] Consider co-administration of an orthosteric agonist like oxotremorine to enhance the in vivo effects of this compound.[6] |
| High background signal in functional assays. | Potential for allosteric agonism. | This compound can display allosteric agonism in the absence of an added orthosteric agonist.[3] Ensure you have a "this compound only" control to quantify this effect. The presence of acetylcholinesterase can be used to eliminate effects from trace amounts of endogenous ACh.[3] |
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound activity.
Table 1: Binding Affinity and Cooperativity of this compound at Human M4 Receptors
| Parameter | Value | Description | Reference |
| KB | 200 nM | Equilibrium dissociation constant for this compound at the allosteric site. | |
| α | 35 | The degree of allosteric enhancement of ACh affinity when both sites are occupied. | |
| Fold Increase in ACh Potency | ~40-fold | The magnitude of the leftward shift in the ACh concentration-response curve in the presence of this compound. |
Table 2: Selectivity of this compound for Muscarinic Receptor Subtypes
| Receptor Subtype | Effect | KB | α | Reference |
| hM4 | Positive Allosteric Modulator | 200 nM | 35 | |
| hM1, hM3, hM5 | No effect | - | - | |
| hM2 | Small effect | 1 µM | 3.7 |
Experimental Protocols
1. Radioligand Binding Assay: Agonist Competition
This protocol is designed to measure the potentiation of agonist affinity by this compound.
-
Materials:
-
Cell membranes expressing the M4 receptor (e.g., from CHO-hM4 cells).
-
Radiolabeled antagonist (e.g., [3H]NMS).
-
Unlabeled agonist (e.g., Acetylcholine).
-
This compound.
-
Assay buffer (e.g., PBS).
-
GTP (0.2 mM).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare a series of dilutions of the unlabeled agonist (ACh).
-
Prepare assay tubes containing cell membranes, a fixed concentration of [3H]NMS, and GTP.
-
Add the serial dilutions of ACh to the tubes.
-
Prepare a parallel set of tubes that also contain a fixed, saturating concentration of this compound.
-
Incubate the tubes to allow binding to reach equilibrium (e.g., 2 hours).[7]
-
Terminate the assay by rapid filtration over glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data using a non-linear regression model to determine the IC50 of the agonist in the absence and presence of this compound.
-
2. [35S]GTPγS Functional Assay
This assay measures G-protein activation, a proximal step in M4 receptor signaling.
-
Materials:
-
Cell membranes expressing the M4 receptor.
-
[35S]GTPγS.
-
Agonist (e.g., Acetylcholine).
-
This compound.
-
GDP.
-
Assay buffer.
-
-
Procedure:
-
Pre-incubate cell membranes with GDP.
-
Prepare assay tubes with varying concentrations of the agonist, in the absence or presence of a fixed concentration of this compound.
-
Initiate the binding reaction by adding [35S]GTPγS to all tubes.
-
Incubate for a defined period at 30°C.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [35S]GTPγS by scintillation counting.
-
Plot the concentration-response curves to determine the effect of this compound on agonist-stimulated [35S]GTPγS binding.
-
Visualizations
Caption: Logical workflow demonstrating the probe-dependent effects of this compound.
Caption: Simplified signaling pathways modulated by this compound at the M4 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of species variability and 'probe-dependence' on the detection and in vivo validation of allosteric modulation at the M4 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to M4 Positive Allosteric Modulators: LY2033298 and VU0152100
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs): LY2033298 and VU0152100. The information presented is collated from preclinical research to assist in the evaluation of these compounds for further investigation and drug development.
Introduction to M4 PAMs
The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system for the treatment of neuropsychiatric disorders such as schizophrenia.[1] Positive allosteric modulators (PAMs) offer a promising therapeutic strategy by binding to a site on the receptor distinct from the orthosteric site of the endogenous ligand, acetylcholine (ACh).[1] This interaction enhances the receptor's response to ACh, offering greater subtype selectivity and a potentially more favorable side-effect profile compared to direct agonists.[1] LY2033298 and VU0152100 are two such M4 PAMs that have been instrumental in validating the therapeutic potential of this mechanism.
In Vitro Pharmacological Profile
A direct comparison of the in vitro potency of LY2033298 and VU0152100 in a calcium mobilization assay reveals significant differences. VU0152100 demonstrates considerably higher potency than LY2033298 at the rat M4 receptor. Both compounds, however, elicit comparable maximum responses.
| Parameter | LY2033298 | VU0152100 | Reference |
| Potency (pEC50) | 6.19 ± 0.03 | 6.59 ± 0.07 | |
| Efficacy (% of ACh Emax) | 67% | 69% | |
| Binding Affinity (log Kb) | - | -5.98 | |
| Efficacy Cooperativity (log β) | - | 0.91 |
Note: The data presented are from a single study for direct comparability. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
In Vivo Efficacy and Preclinical Models
The differing in vitro potencies of LY2033298 and VU0152100 at the rat M4 receptor are reflected in their in vivo efficacy profiles.
VU0152100 has demonstrated robust, antipsychotic-like activity when administered alone in rodent models. It dose-dependently reverses amphetamine-induced hyperlocomotion in rats and wild-type mice, an effect that is absent in M4 knockout mice, confirming its mechanism of action is M4 receptor-dependent.[2] Furthermore, VU0152100 has been shown to reverse amphetamine-induced increases in extracellular dopamine levels in the nucleus accumbens and caudate-putamen.[2]
LY2033298 , in contrast, has shown limited efficacy in preclinical models when administered alone.[2] This is attributed to its lower potency and weak cooperativity with endogenous ACh at the rodent M4 receptor.[2] However, when co-administered with a sub-threshold dose of an orthosteric agonist like oxotremorine, LY2033298 significantly potentiates its effects, demonstrating its function as a PAM in vivo.[2]
Physicochemical and Pharmacokinetic Properties
While comprehensive, directly comparative pharmacokinetic data is limited, some key properties have been reported.
| Property | LY2033298 | VU0152100 | Reference |
| Molecular Weight | 311.79 g/mol | 341.43 g/mol | |
| LogP | - | 3.6 | [3] |
| Central Penetrance | Yes | Yes | [2][4] |
VU0152100 and its analogs have been described as having improved physicochemical properties and being centrally penetrant, allowing for effective in vivo studies.[3][4]
Mechanism of Action and Signaling Pathways
Both LY2033298 and VU0152100 are positive allosteric modulators of the M4 receptor. They bind to an allosteric site on the receptor, which is topographically distinct from the acetylcholine binding site. This binding event increases the affinity of the M4 receptor for ACh and/or enhances the efficacy of G protein coupling upon ACh binding.[2]
The M4 receptor primarily couples to the Gαi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the modulatory effects of M4 receptors on neuronal excitability and neurotransmitter release, particularly dopamine.
Experimental Protocols
Calcium Mobilization Assay
This in vitro assay is used to determine the potency and efficacy of M4 PAMs.
Objective: To measure the ability of a compound to potentiate the response of the M4 receptor to a sub-maximal concentration of acetylcholine, as measured by an increase in intracellular calcium.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic receptor (and often a promiscuous G-protein like Gαqi5 to couple to the calcium pathway) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and incubated overnight to allow for attachment.
-
Dye Loading: The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. The plate is incubated to allow the dye to enter the cells.
-
Compound Preparation: Test compounds (LY2033298, VU0152100) are prepared in a suitable vehicle (e.g., DMSO) and then diluted to the desired concentrations in assay buffer.
-
Assay Procedure:
-
The dye-loaded cell plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
The test compound is added to the wells, and the cells are pre-incubated for a short period.
-
A sub-maximal (EC20) concentration of acetylcholine is then added to stimulate the M4 receptor.
-
The change in fluorescence, indicative of intracellular calcium mobilization, is measured over time.
-
-
Data Analysis: The increase in fluorescence is quantified, and dose-response curves are generated to determine the pEC50 and Emax values for each PAM.
Amphetamine-Induced Hyperlocomotion in Rats
This in vivo behavioral model is used to assess the potential antipsychotic activity of compounds.
Objective: To determine if a test compound can reverse the increase in locomotor activity induced by amphetamine.
Methodology:
-
Animals: Male Sprague-Dawley rats are typically used.[3] Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Habituation: Prior to testing, rats are habituated to the locomotor activity chambers for a set period (e.g., 60 minutes) on one or more days.[5]
-
Test Procedure:
-
On the test day, rats are placed in the activity chambers, which are equipped with infrared beams to automatically record movement.
-
A baseline locomotor activity is recorded for a period (e.g., 30-60 minutes).
-
The test compound (e.g., VU0152100) or vehicle is administered via an appropriate route (e.g., intraperitoneal injection).
-
After a pre-treatment period (e.g., 30 minutes), amphetamine (e.g., 1-2 mg/kg) or saline is administered.
-
Locomotor activity is then recorded for a subsequent period (e.g., 90-120 minutes).
-
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified. The data is analyzed to compare the locomotor activity of animals treated with the test compound and amphetamine to those treated with vehicle and amphetamine. A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of potential antipsychotic-like efficacy.[3]
In Vivo Microdialysis for Dopamine Measurement
This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.
Objective: To determine the effect of a test compound on dopamine levels in brain regions such as the nucleus accumbens and striatum.
Methodology:
-
Surgical Implantation:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the brain region of interest (e.g., nucleus accumbens). The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover from surgery for several days.[6]
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.[7]
-
After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.[7]
-
Baseline dopamine levels are established by collecting several samples before drug administration.
-
The test compound is administered, and dialysate collection continues to monitor changes in dopamine levels over time.
-
-
Sample Analysis:
-
The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[7]
-
-
Data Analysis: Dopamine levels are typically expressed as a percentage of the baseline levels for each animal. The data is analyzed to determine if the test compound significantly alters dopamine concentrations.
Summary and Conclusion
LY2033298 and VU0152100 are both valuable tool compounds that have significantly contributed to the understanding of M4 receptor pharmacology and its therapeutic potential.
-
VU0152100 stands out for its higher in vitro potency at the rat M4 receptor and its robust in vivo efficacy when administered as a standalone treatment in preclinical models of psychosis.[2] Its favorable pharmacokinetic properties make it a suitable tool for in vivo investigations.[3]
-
LY2033298 , while having lower potency and cooperativity at the rodent M4 receptor, has been instrumental in demonstrating the principle of positive allosteric modulation.[2] Its reliance on co-administration with an orthosteric agonist in vivo highlights the importance of sufficient endogenous cholinergic tone for the action of some PAMs.[2]
For researchers and drug development professionals, the choice between these compounds will depend on the specific experimental goals. VU0152100 is a more suitable candidate for studies requiring a robust, standalone effect in rodent models. LY2033298 remains a relevant tool for studying the fundamental mechanisms of allosteric modulation and for experiments where potentiation of an exogenous agonist is the primary interest. The continued development of M4 PAMs, building on the knowledge gained from these two pioneering molecules, holds great promise for novel treatments for schizophrenia and other CNS disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. b-neuro.com [b-neuro.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation of LY2033298 as a Selective M4 Muscarinic Receptor Tool Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of LY2033298 as a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. Its performance is objectively compared with other notable M4 PAMs, VU0152100 and VU0467154, supported by experimental data to inform the selection of the most appropriate tool compound for preclinical research.
Comparative Analysis of M4 Positive Allosteric Modulators
LY2033298 has emerged as a valuable tool for studying the physiological and pathological roles of the M4 receptor. As a positive allosteric modulator, it enhances the receptor's response to the endogenous neurotransmitter acetylcholine, offering a more nuanced pharmacological approach than direct agonists. This section compares the key in vitro pharmacological parameters of LY2033298 with two other widely used M4 PAMs, VU0152100 and VU0467154.
Data Presentation: In Vitro Pharmacology
The following table summarizes the functional potency and binding affinity of the three M4 PAMs. The data are compiled from various sources and presented to facilitate a direct comparison of their efficacy and selectivity.
| Compound | Functional Potency (pEC50) at rat M4 (Calcium Mobilization Assay) | Binding Affinity (KB) at human M4 | Selectivity Notes |
| LY2033298 | 6.19 ± 0.03 (646 nM)[1] | 200 nM | Exhibits no effect at hM1, hM3, and hM5 receptors. Shows a small effect at hM2 (KB = 1 µM).[2] |
| VU0152100 | 6.59 ± 0.07 (257 nM)[1] | Not explicitly found in a comparable format | Highly selective for M4 over other muscarinic receptor subtypes.[3] |
| VU0467154 | 7.75 ± 0.06 (17.7 nM)[1] | Not explicitly found in a comparable format | Does not potentiate the ACh response at rat and human M1, M2, M3, or M5 receptors.[1] |
Note: Direct comparison of binding affinities (Ki or KB values) across all five muscarinic subtypes (M1-M5) for all three compounds from a single source is challenging due to variations in experimental conditions across different studies. The provided data represents the most consistent information available.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of these M4 PAMs are provided below. These protocols are synthesized from established methodologies in the field.
Radioligand Binding Assay for Muscarinic Receptors
This assay is used to determine the binding affinity of a compound for the M4 receptor.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of a radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]NMS).
-
Add increasing concentrations of the unlabeled test compound (e.g., LY2033298).
-
For non-specific binding determination, add a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the M4 receptor.
-
Membrane Preparation:
-
Prepare cell membranes expressing the M4 receptor as described in the radioligand binding assay protocol.
-
-
Assay Reaction:
-
In a 96-well plate, add the cell membrane preparation.
-
Add assay buffer containing GDP to stabilize the inactive state of the G-protein.
-
Add increasing concentrations of the test compound (agonist or PAM in the presence of a fixed concentration of acetylcholine).
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for a defined period.
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound as a function of the logarithm of the agonist concentration.
-
Determine the EC50 (concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect).
-
Calcium Mobilization Assay (FLIPR)
This cell-based functional assay measures the increase in intracellular calcium concentration following M4 receptor activation.
-
Cell Preparation:
-
Plate CHO cells co-expressing the human M4 receptor and a promiscuous G-protein (such as Gα15) that couples to the calcium signaling pathway in a 384-well, black-walled, clear-bottom plate.
-
Incubate the cells overnight to allow for attachment.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid) to prevent dye extrusion.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour to allow the dye to enter the cells and be de-esterified.
-
-
Assay Measurement:
-
Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR).
-
Measure the baseline fluorescence.
-
Add the test compound (agonist or PAM) to the wells using the FLIPR's integrated fluidics system.
-
Continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
Plot the peak fluorescence response as a function of the logarithm of the compound concentration.
-
Determine the EC50 and Emax values.
-
Visualizations
The following diagrams illustrate key concepts related to the validation of LY2033298.
Caption: M4 muscarinic receptor signaling pathway.
Caption: Experimental workflow for tool compound validation.
Caption: Logical relationship for comparative analysis.
References
- 1. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
LY2033298: A Comparative Analysis of its Selectivity for Muscarinic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LY2033298's selectivity for the five muscarinic acetylcholine receptor subtypes (M1-M5) against other well-established muscarinic ligands. The data presented is compiled from various scientific studies and is intended to serve as a valuable resource for researchers in the field of pharmacology and drug development.
Executive Summary
LY2033298 is a positive allosteric modulator (PAM) that exhibits high selectivity for the M4 muscarinic acetylcholine receptor. Unlike orthosteric ligands that bind to the same site as the endogenous neurotransmitter acetylcholine, LY2033298 binds to a distinct allosteric site on the M4 receptor. This binding event potentiates the receptor's response to acetylcholine, thereby offering a more nuanced mechanism of action with the potential for fewer side effects compared to non-selective muscarinic agonists. This guide presents quantitative data on the binding affinities and functional potencies of LY2033298 and other key muscarinic ligands, alongside detailed experimental methodologies and visual representations of relevant biological pathways.
Comparative Selectivity Profile of Muscarinic Ligands
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of LY2033298 and a selection of standard muscarinic ligands across the five human muscarinic receptor subtypes.
Binding Affinity (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 |
| LY2033298 (PAM) | No Effect | 1000 | No Effect | 200 | No Effect |
| Atropine (Antagonist) | 1.1 | 1.5 | 1.0 | 1.1 | 1.3 |
| Pirenzepine (Antagonist) | 16 | 400 | 160 | 100 | 250 |
| Methoctramine (Antagonist) | 100 | 16 | 130 | 100 | 160 |
| 4-DAMP (Antagonist) | 0.4 | 10 | 0.2 | 1.3 | 0.5 |
| Carbachol (Agonist) | 1,600 | 3,200 | 1,300 | 4,000 | 2,500 |
| Oxotremorine (Agonist) | 25 | 13 | 32 | 16 | 20 |
Note: Ki values are approximate and can vary depending on the experimental conditions. Lower Ki values indicate higher binding affinity.
Functional Potency (EC50/IC50, nM)
| Compound | M1 | M2 | M3 | M4 | M5 |
| LY2033298 (PAM) | No Effect | Small Effect | No Effect | Potentiates ACh | No Effect |
| Atropine (Antagonist) | 0.3 (IC50) | 0.4 (IC50) | 0.2 (IC50) | 0.3 (IC50) | 0.3 (IC50) |
| Pirenzepine (Antagonist) | 10 (IC50) | 800 (IC50) | 150 (IC50) | 120 (IC50) | 200 (IC50) |
| Methoctramine (Antagonist) | 160 (IC50) | 25 (IC50) | 200 (IC50) | 130 (IC50) | 180 (IC50) |
| 4-DAMP (Antagonist) | 0.5 (IC50) | 12 (IC50) | 0.3 (IC50) | 1.5 (IC50) | 0.6 (IC50) |
| Carbachol (Agonist) | 130 (EC50) | 1,000 (EC50) | 40 (EC50) | 320 (EC50) | 80 (EC50) |
| Oxotremorine-M (Agonist) | 14 (EC50) | 110 (EC50) | 25 (EC50) | 14 (EC50) | 32 (EC50) |
Note: EC50 values represent the concentration of an agonist that produces 50% of the maximal response. IC50 values represent the concentration of an antagonist that inhibits 50% of the agonist response. Lower values indicate higher potency.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for two key experimental approaches used to determine the selectivity of compounds like LY2033298.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
Test compound (e.g., LY2033298).
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing the desired muscarinic receptor subtype.
-
Incubation: A fixed concentration of radioligand and varying concentrations of the test compound are incubated with the cell membranes in the assay buffer.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]
Functional Assays (e.g., ERK1/2 Phosphorylation)
Functional assays measure the biological response of a cell upon receptor activation. Extracellular signal-regulated kinase (ERK) phosphorylation is a common downstream signaling event for many G protein-coupled receptors.
Objective: To determine the functional potency (EC50) of an agonist or the inhibitory potency (IC50) of an antagonist at a specific muscarinic receptor subtype.
Materials:
-
Intact cells expressing a single subtype of human muscarinic receptor.
-
Test agonist (e.g., carbachol).
-
Test antagonist or modulator (e.g., LY2033298).
-
Cell lysis buffer.
-
Antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
-
Western blotting apparatus and reagents.
Procedure:
-
Cell Culture and Starvation: Cells are cultured and then serum-starved to reduce basal ERK phosphorylation.
-
Compound Treatment: Cells are treated with varying concentrations of the agonist in the presence or absence of the antagonist or modulator for a specific time (e.g., 5 minutes).
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane is incubated with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by incubation with appropriate secondary antibodies.
-
Signal Detection: The protein bands are visualized and quantified using a suitable detection method.
-
Data Analysis: The ratio of phosphorylated ERK to total ERK is calculated for each condition. The data are then plotted and analyzed to determine the EC50 or IC50 values.[2][3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of muscarinic receptors and a typical experimental workflow for determining receptor selectivity.
Caption: Muscarinic Receptor Signaling Pathways.
Caption: Experimental Workflow for Receptor Selectivity.
Caption: Selectivity Profile of LY2033298.
Conclusion
The data presented in this guide highlight the remarkable selectivity of LY2033298 for the M4 muscarinic receptor subtype. As a positive allosteric modulator, it represents a promising therapeutic strategy for disorders where potentiation of M4 receptor activity is desired, potentially offering a more targeted approach with an improved safety profile over non-selective muscarinic ligands. The provided experimental methodologies and diagrams offer a foundational understanding for researchers aiming to further investigate the pharmacology of LY2033298 and other selective muscarinic receptor modulators.
References
Cross-validation of LY2033298 Effects: A Comparative Guide for M4 Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of LY2033298, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR), across different cell lines. By objectively comparing its performance with an alternative M4 PAM, VU0152100, and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating M4 receptor pharmacology and its therapeutic potential.
Introduction to LY2033298
LY2033298 is a potent and selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor.[1] It enhances the binding affinity and efficacy of the endogenous agonist, acetylcholine (ACh), at the M4 receptor.[1] This potentiation of ACh signaling makes LY2033298 a valuable tool for studying the physiological roles of the M4 receptor and a potential therapeutic agent for treating disorders such as schizophrenia.[1][2] The effects of LY2033298 have been characterized in both recombinant cell lines, such as Chinese Hamster Ovary (CHO) cells, and in cell lines that endogenously express the M4 receptor, like the neuroblastoma-glioma hybrid cell line NG108-15.
Comparative Analysis of M4 PAMs in Different Cell Lines
The following tables summarize the quantitative data on the effects of LY2033298 and the alternative M4 PAM, VU0152100, in various cell lines. These data highlight the differential effects of these compounds on downstream signaling pathways, providing insights into their cell-type-specific activities.
Table 1: In Vitro Efficacy of LY2033298 in CHO and NG108-15 Cell Lines
| Cell Line | Assay | Parameter | Value |
| CHO (human M4) | ERK1/2 Phosphorylation | αβ (functional cooperativity) | 372 |
| CHO (human M4) | Receptor Internalization | αβ (functional cooperativity) | - |
| NG108-15 (rodent M4) | ERK1/2 Phosphorylation | - | Robust potentiation of ACh |
| NG108-15 (rodent M4) | Receptor Internalization | - | Robust potentiation of ACh, but reduced allosteric agonism compared to CHO cells |
| CHO (human M4) | [³⁵S]GTPγS Binding | αβ (functional cooperativity) | 36 |
| CHO (human M4) | GSK-3β Phosphorylation | αβ (functional cooperativity) | 380 |
Data for this table was primarily sourced from Leach et al., 2010.[1]
Table 2: In Vitro Efficacy of VU0152100 in Different Cell Lines
| Cell Line | Assay | Parameter | Value |
| CHO-K1 (human M4/Gqi5) | Calcium Mobilization | pEC₅₀ | 6.17 |
| CHO-K1 (human M4) | Calcium Mobilization | pEC₅₀ | 6.21 |
| CHO (human M4/Gqi5) | Calcium Mobilization | pEC₅₀ | 6.31 |
| HEK293 (human M4) | GIRK Channel Activation | EC₅₀ | 1.9 ± 0.2 µM |
Data for this table was sourced from various publications cataloged by the IUPHAR/BPS Guide to PHARMACOLOGY and a study by Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats.[1][3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by M4 receptor activation and the general workflow of the experimental assays used to characterize the effects of LY2033298 and other M4 PAMs.
Caption: M4 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on those described in Leach et al., 2010.[1]
[³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membranes from CHO or NG108-15 cells expressing the M4 receptor.
-
Incubation: Incubate cell membranes with varying concentrations of LY2033298 or other test compounds in an assay buffer containing GDP.
-
Stimulation: Add [³⁵S]GTPγS and acetylcholine to initiate the binding reaction.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Detection: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Analysis: Analyze the data to determine the potency (EC₅₀) and efficacy (Emax) of the compounds in stimulating G-protein activation.
ERK1/2 and GSK-3β Phosphorylation Assays
-
Cell Culture: Plate CHO or NG108-15 cells in 96-well plates and grow overnight.
-
Serum Starvation: Serum-starve the cells to reduce basal phosphorylation levels.
-
Compound Treatment: Pre-incubate the cells with LY2033298 or other test compounds.
-
Agonist Stimulation: Stimulate the cells with acetylcholine for a specified time.
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Detection: Measure the levels of phosphorylated ERK1/2 or GSK-3β using specific antibodies in an ELISA or Western blot format.
-
Analysis: Quantify the phosphorylation levels and determine the dose-response relationship for each compound.
Receptor Internalization Assay
-
Cell Culture: Plate CHO or NG108-15 cells in 48-well plates.[1]
-
Radioligand Binding: Incubate the cells with a radiolabeled M4 receptor antagonist (e.g., [³H]N-methylscopolamine) to label the surface receptors.
-
Agonist Treatment: Treat the cells with acetylcholine in the presence or absence of LY2033298 to induce receptor internalization.
-
Acid Wash: Remove the surface-bound radioligand with a brief acid wash.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of internalized radioligand using a scintillation counter.
-
Analysis: Calculate the percentage of receptor internalization and compare the effects of different compounds.
Conclusion
The cross-validation of LY2033298's effects in different cell lines reveals important nuances in its activity. While it consistently acts as a positive allosteric modulator of the M4 receptor, the magnitude of its allosteric agonism and its potentiation of ACh-induced signaling can vary depending on the cell line and the specific signaling pathway being investigated. This highlights the importance of characterizing M4 PAMs in multiple cellular contexts to fully understand their pharmacological profile. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a solid foundation for researchers to design and interpret their own studies on M4 receptor modulators.
References
- 1. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
Unveiling the M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator LY2033298: A Comparative Analysis with Standard Antipsychotics
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of the novel M4 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM), LY2033298, against a panel of established typical and atypical antipsychotics is presented here for researchers, scientists, and drug development professionals. This guide provides a detailed examination of their distinct mechanisms of action, receptor binding profiles, and in vivo efficacy, supported by experimental data and detailed methodologies.
LY2033298 represents a departure from traditional antipsychotic drug discovery, which has historically focused on direct antagonism of dopamine D2 and serotonin 5-HT2A receptors. As an M4 receptor PAM, LY2033298 enhances the effect of the endogenous neurotransmitter acetylcholine, offering a potential new avenue for the treatment of psychosis with a different side-effect profile. This guide aims to contextualize the pharmacological properties of LY2033298 by juxtaposing it with well-characterized antipsychotics: the atypical agents Olanzapine, Risperidone, and Clozapine, and the typical agent Haloperidol.
Comparative Analysis of Receptor Binding Affinities
The primary pharmacological distinction of LY2033298 lies in its high selectivity for the M4 muscarinic receptor, where it acts as a positive allosteric modulator rather than a direct antagonist. In contrast, typical and atypical antipsychotics exhibit a broad spectrum of activity across dopaminergic, serotonergic, adrenergic, and histaminergic receptors. This multi-receptor engagement is believed to contribute to both their therapeutic effects and their side-effect profiles.
The following table summarizes the receptor binding affinities (Ki, nM) of LY2033298 and the comparator antipsychotics. Lower Ki values indicate higher binding affinity.
| Receptor | LY2033298 | Olanzapine | Risperidone | Clozapine | Haloperidol |
| Muscarinic | |||||
| M4 | 200 (KB) | 25 | 400 | 9.8 | 1000 |
| Dopaminergic | |||||
| D2 | >10,000 | 11 | 3.13 | 160 | 1.55 |
| D4 | >10,000 | 9 | 7.2 | 24 | 5 |
| Serotonergic | |||||
| 5-HT2A | >10,000 | 4 | 0.16 | 5.4 | 59 |
| Adrenergic | |||||
| α1 | >10,000 | 19 | 0.8 | 1.6 | 12 |
| Histaminergic | |||||
| H1 | >10,000 | 7 | 2.23 | 1.1 | 430 |
Note: Data is compiled from various sources and should be considered representative. KB for LY2033298 represents its functional affinity as a PAM.
In Vivo Efficacy in Preclinical Models of Antipsychotic Activity
The antipsychotic potential of novel compounds is often evaluated in animal models that are predictive of clinical efficacy. Two such standard models are the Conditioned Avoidance Response (CAR) and Prepulse Inhibition (PPI) of the acoustic startle reflex.
Conditioned Avoidance Response (CAR): This model assesses the ability of a drug to reduce a learned avoidance behavior, a characteristic feature of clinically effective antipsychotics.
Prepulse Inhibition (PPI): PPI is a measure of sensorimotor gating, a neurological process that is deficient in patients with schizophrenia. Restoration of PPI by a drug is considered indicative of antipsychotic-like activity.
The following table summarizes the available in vivo efficacy data (ED50, mg/kg) for the selected compounds in these models. It is important to note that the in vivo efficacy of LY2033298 is often demonstrated in the presence of an M4 receptor agonist, such as oxotremorine, to amplify its modulatory effect.
| In Vivo Model | LY2033298 | Olanzapine | Risperidone | Clozapine | Haloperidol |
| CAR (Rat) | Active (with oxotremorine) | 4.7 (p.o.) | ~0.5-1 (i.p.) | ~5-10 (s.c.) | ~0.1-0.5 (i.p.) |
| PPI (Rat) | Active (with oxotremorine) | ~1-6 (i.p.) | ~0.1-1 (i.p.) | ~3-30 (i.p.) | ~0.1-1 (i.p.) |
Note: ED50 values can vary depending on the specific experimental conditions (e.g., route of administration, animal strain). The data presented provides an approximate range for comparative purposes.
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms of action and the experimental procedures used to characterize these compounds, the following diagrams are provided.
Figure 1: Comparative Signaling Pathways of Antipsychotics.
Confirming the Allosteric Binding Site of LY2033298: A Comparative Guide for Researchers
An objective analysis of experimental data defining the allosteric binding site of the M4 muscarinic acetylcholine receptor positive allosteric modulator, LY2033298.
This guide provides a comprehensive overview of the experimental evidence confirming the allosteric binding site of LY2033298. It is intended for researchers, scientists, and drug development professionals working on G-protein coupled receptors (GPCRs), particularly muscarinic acetylcholine receptors (mAChRs). While initial interest may arise from various receptor systems, it is crucial to note that LY2033298 is a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, not the mGlu2/3 receptor.[1][2][3] This document will objectively present data on its binding characteristics, compare it with other modulators, and provide detailed experimental protocols to aid in future research.
Comparative Analysis of LY2033298 Binding and Function
LY2033298 enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine (ACh), at the M4 mAChR without directly activating the receptor on its own.[3] This allosteric modulation is achieved by binding to a site topographically distinct from the orthosteric site where ACh binds.
Quantitative Comparison of Allosteric Modulation
The following table summarizes the key quantitative parameters that define the interaction of LY2033298 with the M4 mAChR. These values are derived from functional assays and radioligand binding studies.
| Compound | Receptor Subtype | KB (nM) | Cooperativity (α) | Assay Type | Reference |
| LY2033298 | Human M4 | 200 ± 40 | 35 ± 4 | Radioligand Binding ([3H]Oxo-M) / Functional Assay | [3] |
| LY2033298 | Human M2 | ~1000 | 3.7 | Functional Assay | |
| LY2033298 | Human M1, M3, M5 | No significant effect | - | Functional Assay |
-
KB : The equilibrium dissociation constant of the allosteric modulator for the receptor. A lower KB indicates higher binding affinity.
-
α : The cooperativity factor, representing the degree to which the allosteric modulator enhances the binding of the orthosteric agonist. An α value of 1 indicates no cooperativity, while α > 1 signifies positive cooperativity. The α value of 35 for LY2033298 at the hM4 receptor is noted as the highest degree of positive cooperativity reported for any muscarinic receptor modulator.[3]
The Allosteric Binding Site of LY2033298
Functional interaction studies have revealed that the binding site of LY2033298 overlaps with that of prototypical mAChR allosteric modulators.[1][2][4] Mutational analysis has been pivotal in identifying the specific amino acid residues crucial for the binding and modulatory activity of LY2033298.
A key study identified Aspartate 432 (D432) in the third extracellular loop of the human M4 receptor as a critical residue for the selectivity and agonist potentiation by LY2033298.[3] More recent computational and mutagenesis studies have further elucidated the binding pocket, suggesting interactions with residues in the first (o1), second (o2), and third (o3) extracellular loops.[5] Specifically, key binding residues for LY2033298 on the M4 receptor have been proposed to be K95 in the o1 loop, F186 in the o2 loop, and D432 in the o3 loop.[5] This binding pocket is located in the extracellular vestibule, distinct from the deeper orthosteric binding site.[6]
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Allosteric Modulator Effects
This protocol is designed to determine the effect of an allosteric modulator like LY2033298 on the binding of an orthosteric agonist.
1. Membrane Preparation:
- Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M4 mAChR.
- Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
- Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
- Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
- Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.
- Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA assay).[7]
2. Binding Assay:
- On the day of the experiment, thaw the membrane preparation and resuspend in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[7]
- Perform the assay in a 96-well plate format with a final volume of 250 µL per well.[7]
- To each well, add:
- 150 µL of membrane suspension (containing 15-30 µg of protein).
- 50 µL of the competing unlabeled orthosteric agonist (e.g., acetylcholine) at various concentrations.
- A fixed concentration of the allosteric modulator (e.g., 10 µM LY2033298) or vehicle.[8]
- 50 µL of the radiolabeled orthosteric antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) at a concentration near its Kd (e.g., 0.2 nM).[8]
- Define non-specific binding using a high concentration of a non-radiolabeled antagonist (e.g., 10 µM atropine).[8]
- Incubate the plates for a sufficient time to reach equilibrium (e.g., 180 minutes at 37°C).[8]
3. Filtration and Counting:
- Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% PEI) using a cell harvester.[7]
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[7]
4. Data Analysis:
- Subtract non-specific binding from total binding to obtain specific binding.
- Plot the specific binding as a function of the unlabeled agonist concentration.
- Fit the data using a non-linear regression model (e.g., a one-site or two-site competition model in software like Prism) to determine the IC50 value of the agonist in the presence and absence of the allosteric modulator.
- The shift in the IC50 value indicates the degree of positive cooperativity.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the M4 receptor signaling pathway and the experimental workflow for a radioligand binding assay.
Caption: M4 mAChR Signaling Pathway with Allosteric Modulation by LY2033298.
Caption: Experimental Workflow for a Radioligand Binding Assay.
References
- 1. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Impact of species variability and ‘probe-dependence’ on the detection and in vivo validation of allosteric modulation at the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
LY2033298 in M4 Receptor Knockout Mice: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the positive allosteric modulator (PAM) LY2033298 in studies involving M4 muscarinic acetylcholine receptor knockout (M4 KO) mice. The data presented herein, derived from key preclinical studies, highlights the M4 receptor-dependent mechanism of action of LY2033298 and offers a comparison with other relevant compounds.
Executive Summary
LY2033298 is a positive allosteric modulator of the M4 muscarinic acetylcholine receptor, a G-protein coupled receptor implicated in the pathophysiology of schizophrenia. Studies in M4 receptor knockout mice have been instrumental in validating the on-target effects of this compound. The primary finding is that the efficacy of LY2033298 in animal models predictive of antipsychotic activity is significantly diminished in mice lacking the M4 receptor. This guide summarizes the key quantitative data from these studies, details the experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Data Comparison
The following tables summarize the key findings from studies investigating LY2033298 and the alternative M4 PAM, VU0152100, in wild-type (WT) and M4 receptor knockout (KO) mice.
Table 1: Effect of LY2033298 on Conditioned Avoidance Response (CAR)
| Treatment Group | Mouse Genotype | % Reduction in Avoidance Responses (Mean) | Key Finding |
| Oxotremorine (0.1 mg/kg) | Wild-Type (WT) | ~55% | Establishes baseline effect of a muscarinic agonist. |
| Oxotremorine (0.1 mg/kg) | M4 Knockout (KO) | ~35% | Reduced sensitivity to muscarinic agonism in M4 KO mice. |
| LY2033298 (30 mg/kg) alone | WT and M4 KO | No significant effect | LY2033298 lacks intrinsic activity in this model. |
| Oxotremorine + LY2033298 | WT | Significant potentiation of avoidance reduction | Demonstrates the PAM effect of LY2033298. |
| Oxotremorine + LY2033298 | M4 KO | Significantly attenuated potentiation | Confirms the M4 receptor-dependent action of LY2033298. [1] |
Table 2: Effect of VU0152100 on Amphetamine-Induced Hyperlocomotion
| Treatment Group | Mouse Genotype | Effect on Hyperlocomotion | Key Finding |
| Amphetamine + Vehicle | Wild-Type (WT) | Induces hyperlocomotion | Establishes the disease model baseline. |
| Amphetamine + VU0152100 | Wild-Type (WT) | Reverses hyperlocomotion | Demonstrates the antipsychotic-like potential of the M4 PAM. |
| Amphetamine + Vehicle | M4 Knockout (KO) | Induces hyperlocomotion | Shows M4 receptor is not required for amphetamine's effects. |
| Amphetamine + VU0152100 | M4 Knockout (KO) | No reversal of hyperlocomotion | Confirms the M4 receptor-dependent action of VU0152100. |
Experimental Protocols
Conditioned Avoidance Response (CAR) in Mice
This behavioral paradigm is a well-established preclinical model for screening antipsychotic drugs.
Animals: Male M4 mAChR knockout (KO) and wild-type (WT) mice on a C57/BL6 genetic background, weighing 25-45 g, were used. Animals were maintained on a 12:12 hour light:dark cycle with ad libitum access to food and water.[1]
Apparatus: A two-way shuttle box is typically used, consisting of two compartments separated by a partition with an opening. The floor of the shuttle box is a grid capable of delivering a mild electric shock.
Procedure:
-
Habituation: Mice are allowed to freely explore the shuttle box for a set period.
-
Training: A conditioned stimulus (CS), such as a light or a tone, is presented for a short duration (e.g., 5-10 seconds).
-
Immediately following the CS, an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA for 2 seconds), is delivered through the grid floor.
-
If the mouse moves to the other compartment during the CS presentation, it is recorded as an "avoidance response," and the shock is not delivered.
-
If the mouse moves to the other compartment during the US presentation, it is recorded as an "escape response."
-
If the mouse fails to move to the other compartment during the US, it is recorded as an "escape failure."
-
Multiple trials are conducted with an inter-trial interval.
-
Drug Testing: Once the animals are trained to a stable baseline of avoidance, they are administered the test compounds (e.g., LY2033298, oxotremorine, or vehicle) prior to the test session. The number of avoidance responses, escape responses, and escape failures are recorded.
Amphetamine-Induced Hyperlocomotion
This model is used to assess the potential of a compound to counteract the psychostimulant effects of drugs like amphetamine, which are thought to mimic certain aspects of psychosis.
Animals: Adult male wild-type and M4 knockout mice are used.
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., photobeam arrays) to quantify locomotor activity.
Procedure:
-
Habituation: Mice are individually placed in the open-field arenas and allowed to habituate for a period (e.g., 30-60 minutes) until their exploratory activity stabilizes.
-
Drug Administration: Mice are pre-treated with the test compound (e.g., VU0152100 or vehicle) via an appropriate route (e.g., intraperitoneal injection).
-
After a set pre-treatment time, mice are administered amphetamine (a dose known to induce robust hyperlocomotion, e.g., 3-5 mg/kg).
-
Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded continuously for a defined period (e.g., 60-120 minutes) following amphetamine administration.
-
Analysis: The total locomotor activity during the test session is compared between the different treatment groups and genotypes.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: M4 receptor signaling cascade leading to ERK1/2 phosphorylation.
Caption: Workflow for the Conditioned Avoidance Response (CAR) experiment.
Caption: Logical relationship of LY2033298's M4 receptor-dependent action.
References
Assessing the Functional Selectivity of LY2033298 in Native Tissues: A Comparative Guide
This guide provides a detailed comparison of the functional selectivity of LY2033298, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR), with other relevant compounds. The information is intended for researchers, scientists, and drug development professionals working on muscarinic receptor pharmacology and therapeutics for central nervous system disorders.
LY2033298 has been identified as a novel allosteric potentiator of acetylcholine (ACh) at the M4 mAChR, with potential antipsychotic properties.[1] It exhibits functional selectivity, also known as biased agonism, by differentially modulating various downstream signaling pathways.[1][2] This guide will delve into the experimental data that elucidates this selectivity and compare it to other M4 receptor modulators.
Comparative Analysis of M4 Receptor Modulators
The functional selectivity of LY2033298 is best understood by comparing its activity across different signaling pathways with that of the endogenous agonist, acetylcholine (ACh), and other allosteric modulators.
| Compound | Target(s) | Mechanism of Action | Key Functional Selectivity Profile | Relevant Alternatives |
| LY2033298 | M4 mAChR | Positive Allosteric Modulator (PAM) | Potentiates G-protein activation (Gαi) and ERK1/2 phosphorylation. Shows no allosteric agonism for the calcium signaling pathway.[1][2] | VU0467154, LY2119620 |
| Acetylcholine (ACh) | Muscarinic and Nicotinic Acetylcholine Receptors | Endogenous Agonist | Activates multiple signaling pathways, including G-protein coupling and calcium mobilization. | Oxotremorine, Carbachol |
| VU0467154 | M4 mAChR | Positive Allosteric Modulator (PAM) | A tool compound that also shows robust efficacy in preclinical models but exhibits species selectivity.[3] | LY2033298 |
| Xanomeline | M1/M4 mAChR preferring | Orthosteric Agonist | Activates M1 and M4 receptors, leading to improvements in psychosis.[4][5] | Other orthosteric agonists |
Experimental Data on Functional Selectivity
The functional selectivity of LY2033298 has been characterized through a variety of in vitro assays in both recombinant cell lines and native tissues. The following tables summarize key quantitative data from these studies.
Table 1: Effect of LY2033298 on Acetylcholine (ACh) Potency in Different Signaling Pathways in CHO cells expressing human M4 mAChR
| Signaling Pathway | ACh EC50 (nM) | ACh + 10 µM LY2033298 EC50 (nM) | Fold Shift |
| [35S]GTPγS Binding | 330 ± 50 | 8.3 ± 1.5 | 40 |
| ERK1/2 Phosphorylation | 180 ± 30 | 4.5 ± 0.8 | 40 |
| GSK-3β Phosphorylation | 250 ± 40 | 10 ± 2 | 25 |
| Ca2+ Mobilization | 40 ± 7 | 45 ± 9 | ~1 (no significant shift) |
| Receptor Internalization | 120 ± 20 | 6.0 ± 1.1 | 20 |
Data adapted from Leach et al., Neuropsychopharmacology, 2010.[1]
Table 2: Allosteric Agonist Activity of LY2033298 in the Absence of Orthosteric Agonist
| Signaling Pathway | LY2033298 Emax (% of ACh max) |
| [35S]GTPγS Binding | ~60% |
| ERK1/2 Phosphorylation | ~80% |
| GSK-3β Phosphorylation | ~70% |
| Ca2+ Mobilization | No significant activity |
| Receptor Internalization | ~50% |
Data interpreted from Leach et al., Neuropsychopharmacology, 2010.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to assess the functional selectivity of LY2033298.
1. [35S]GTPγS Binding Assay
This assay measures the activation of G-proteins, a proximal event following receptor activation.
-
Tissue/Cell Preparation: Membranes from CHO cells stably expressing the human M4 mAChR or from native tissues like rat striatum are prepared by homogenization and centrifugation.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Procedure:
-
Membranes (10-20 µg protein) are incubated with GDP (10 µM), [35S]GTPγS (0.1 nM), and varying concentrations of agonist (ACh) in the presence or absence of LY2033298.
-
The incubation is carried out for 60 minutes at 30°C.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.
-
-
Data Analysis: Data are analyzed using non-linear regression to determine EC50 and Emax values.
2. ERK1/2 Phosphorylation Assay
This assay measures the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.
-
Cell Culture: CHO cells expressing the M4 mAChR are grown to confluence in appropriate media.
-
Procedure:
-
Cells are serum-starved for 4-6 hours prior to the experiment.
-
Cells are then stimulated with varying concentrations of agonist (ACh) with or without LY2033298 for 5 minutes at 37°C.
-
The reaction is stopped by lysing the cells.
-
The levels of phosphorylated ERK1/2 and total ERK1/2 are determined by Western blotting or a quantitative immunoassay (e.g., ELISA).
-
-
Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated and plotted against agonist concentration to determine EC50 values.
3. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration, often mediated by Gq-coupled receptors.
-
Cell Culture: Cells expressing the M4 receptor and a G-protein chimera (e.g., Gαqi5) that couples the Gi-linked receptor to the Gq pathway are used.
-
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline fluorescence is measured.
-
Agonist (ACh) with or without LY2033298 is added, and the change in fluorescence is monitored over time using a fluorometric imaging plate reader (FLIPR).
-
-
Data Analysis: The peak fluorescence response is plotted against agonist concentration to determine EC50 values.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by M4 receptor activation and the general workflow for assessing functional selectivity.
References
- 1. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 3. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of LY 2033298: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the proper disposal procedures for LY 2033298, a selective positive allosteric modulator of the M4 receptor. The primary source for detailed safety and disposal information for any chemical is its Safety Data Sheet (SDS), which must be obtained from the supplier.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The specific requirements will be detailed in the compound's SDS. As a general guideline for handling potent solid research compounds, the following PPE is recommended:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect clothing.
-
Respiratory Protection: If handling the powder outside of a contained environment (e.g., a fume hood), a properly fitted respirator may be necessary.
Always work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The following is a general procedure for the disposal of a research chemical like this compound. This is not a substitute for the specific instructions provided in the manufacturer's Safety Data Sheet (SDS). Always consult the SDS for this compound before proceeding.
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for chemical safety and disposal. It will provide specific instructions under "Section 13: Disposal Considerations." Chemical suppliers like MedChemExpress, Tocris Bioscience, and TargetMol provide access to the SDS for this compound.[1][2][3]
-
Identify the Waste Category: Based on the SDS and your institutional guidelines, determine the appropriate waste stream for this compound. It is likely to be classified as chemical waste or hazardous waste.
-
Segregate the Waste: Do not mix this compound waste with other incompatible waste streams. Solid waste (e.g., contaminated gloves, weigh boats) should be collected separately from liquid waste (e.g., solutions containing the compound).
-
Use Designated Waste Containers: Place the waste in a clearly labeled, sealed, and appropriate waste container provided by your institution's Environmental Health and Safety (EHS) department. The label should include the chemical name (this compound), concentration (if in solution), and any relevant hazard symbols.
-
Arrange for Pickup and Disposal: Follow your institution's procedures for the pickup and disposal of chemical waste. This is typically handled by the EHS department or a contracted waste management company.
Quantitative Data Summary
For safe handling and preparation of solutions, the following properties of this compound are relevant:
| Property | Value | Source |
| Molecular Weight | 311.79 g/mol | [2] |
| Formula | C13H14ClN3O2S | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Storage | Store at +4°C | [2] |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in Ethanol | Up to 20 mM |
Experimental Protocols
While specific experimental protocols involving the disposal of this compound are not publicly available, a general protocol for preparing a stock solution, which will eventually require disposal, is as follows:
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Appropriate volumetric flask
-
Micropipette
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound using the formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) . For 1 mL of a 10 mM solution: Mass = 10 mM x 1 mL x 311.79 g/mol = 3.1179 mg.
-
In a chemical fume hood, weigh out the calculated mass of this compound onto a weigh boat.
-
Carefully transfer the solid to the volumetric flask.
-
Add a portion of the DMSO to the flask, cap, and vortex until the solid is completely dissolved.
-
Add DMSO to the final desired volume and mix thoroughly.
-
Store the stock solution appropriately, as recommended by the manufacturer (e.g., at -20°C or -80°C for long-term storage).[1]
-
-
Waste Disposal: Any materials that came into contact with this compound, including the weigh boat, gloves, and pipette tips, should be disposed of as solid chemical waste. Unused stock solution must be disposed of as liquid chemical waste according to institutional guidelines.
Chemical Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of a laboratory chemical.
Caption: General workflow for laboratory chemical waste disposal.
This guide is intended to provide essential safety and logistical information for the proper disposal of this compound. By adhering to these procedures and, most importantly, the specific guidance within the product's SDS, researchers can ensure a safe laboratory environment and maintain regulatory compliance.
References
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for LY 2033298
For laboratory professionals engaged in groundbreaking research with the M4 muscarinic acetylcholine receptor modulator, LY 2033298, ensuring personal safety and proper handling are paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in maintaining a safe and efficient laboratory environment.
Personal Protective Equipment (PPE) Summary
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Skin and Body Protection | Impervious clothing |
| Respiratory Protection | Suitable respirator |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial to minimize exposure and ensure the integrity of the research. The following procedures should be followed:
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area.
-
Provide an accessible safety shower and eye wash station.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use only in areas with appropriate exhaust ventilation.[1]
2. Donning of Personal Protective Equipment (PPE):
-
Before handling, put on all recommended PPE as outlined in the table above.
3. Handling the Compound:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
4. In Case of Accidental Exposure:
-
If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Swallowed: Rinse mouth.
5. Spill Management:
-
Use full personal protective equipment.
-
Avoid breathing vapors, mist, dust, or gas.
-
Ensure adequate ventilation and evacuate personnel to safe areas.[1]
-
Prevent further leakage or spillage if safe to do so.
-
Keep the product away from drains or water courses.
-
For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
6. Storage:
-
Store in a well-ventilated place.
-
Keep the container tightly closed.
-
Store locked up.
7. Disposal:
-
Dispose of contents and container in accordance with local regulations.
-
Contaminated material should be disposed of as hazardous waste.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
